(3-Chloro-4-cyanophenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-chloro-4-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJTUOIMDNJEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674576 | |
| Record name | (3-Chloro-4-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008415-02-8 | |
| Record name | (3-Chloro-4-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-cyanophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of (3-Chloro-4-cyanophenyl)boronic acid
An In-Depth Technical Guide to the Physicochemical Properties of (3-Chloro-4-cyanophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 1008415-02-8) is a highly functionalized synthetic building block crucial for modern organic synthesis, particularly in the construction of complex biaryl structures for pharmaceutical and materials science applications.[1][2] Its utility is fundamentally governed by its distinct physicochemical properties. This guide provides a comprehensive analysis of these properties, offering field-proven insights into its structure, stability, analytical characterization, and reactivity. We delve into the causality behind experimental protocols, presenting self-validating methodologies for purity assessment and practical guidance for its application in Suzuki-Miyaura cross-coupling reactions. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.
Core Physicochemical Properties
The unique substitution pattern of a chloro group and a cyano group on the phenylboronic acid scaffold imparts specific characteristics that are critical for its handling, reactivity, and analysis.
Identification and Structural Attributes
Proper identification is the first step in ensuring experimental success and safety. The key identifiers for this compound are consolidated below.
| Attribute | Value | Source(s) |
| CAS Number | 1008415-02-8 | [3][4][5] |
| Molecular Formula | C₇H₅BClNO₂ | [3][5] |
| Molecular Weight | 181.38 g/mol | [5] |
| IUPAC Name | This compound | |
| InChI Key | QCJTUOIMDNJEHR-UHFFFAOYSA-N | [6] |
| Physical Form | White to off-white solid/crystalline powder | [5][7] |
Key Physical & Chemical Parameters
The physical properties dictate the compound's behavior in various laboratory settings, from storage to reaction setup.
| Parameter | Value / Observation | Justification & Expert Insights |
| Melting Point | Not experimentally reported; expected to be >250 °C. | Phenylboronic acids are crystalline solids with strong intermolecular hydrogen bonding, leading to high melting points. For comparison, 4-chlorophenylboronic acid melts at 284-289 °C and 4-cyanophenylboronic acid melts at >280 °C.[7] The combination of polar substituents on the target molecule suggests a similarly high melting point. |
| Solubility | Qualitatively soluble in polar organic solvents (e.g., Methanol, DMSO, THF); limited solubility in water and non-polar solvents (e.g., hexanes, ether). | The polar boronic acid moiety -B(OH)₂ facilitates solubility in polar solvents. However, the overall molecule retains significant non-polar character from the benzene ring, limiting its aqueous solubility. This profile is typical for substituted phenylboronic acids.[7] |
| pKa (Acidity) | Not experimentally reported; predicted to be significantly < 8.8. | Phenylboronic acid has a pKa of ~8.8.[8][9] The title compound possesses two potent electron-withdrawing groups (EWG): chloro (inductive EWG) and cyano (inductive and resonance EWG). These EWGs stabilize the resulting boronate anion [ArB(OH)₃]⁻, thereby increasing the Lewis acidity of the boron center and lowering the overall pKa.[9][10] A lower pKa is crucial for facilitating transmetalation in Suzuki couplings under milder basic conditions. |
| Stability | Stable under recommended storage conditions. Prone to dehydration to form a cyclic trimer anhydride (boroxine), especially upon heating or under vacuum. | This is a characteristic feature of boronic acids. The formation of the boroxine is a reversible equilibrium. The presence of boroxine can complicate stoichiometry but does not typically inhibit reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the monomeric acid in the presence of water or base. |
Spectroscopic & Analytical Characterization
Robust analytical methods are essential for verifying the identity, purity, and integrity of this compound before its use in sensitive synthetic applications.
Infrared (IR) Spectroscopy
FTIR is a rapid and effective tool for confirming the presence of key functional groups. The expected vibrational frequencies are:
-
~3300-3200 cm⁻¹ (broad): O-H stretching from the B(OH)₂ group, typically broadened due to extensive hydrogen bonding.[11][12]
-
~2230-2220 cm⁻¹ (sharp, strong): C≡N stretching of the nitrile group. This is a highly characteristic and reliable peak.
-
~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1350-1320 cm⁻¹ (strong): Asymmetric B-O stretching, a key indicator of the boronic acid moiety.[13]
-
~750-700 cm⁻¹: C-Cl stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural confirmation. Based on analogous structures, the following signals are predicted in a solvent like DMSO-d₆:
-
¹H NMR:
-
~8.3-8.5 ppm (broad singlet, 2H): The two hydroxyl protons of the B(OH)₂ group. The broadness is due to chemical exchange.
-
~7.8-8.2 ppm (aromatic region, 3H): The three aromatic protons will exhibit a complex splitting pattern. We expect a doublet for the proton ortho to the cyano group, a singlet-like signal (or narrow doublet) for the proton between the chloro and boronic acid groups, and a doublet for the proton ortho to the chloro group.
-
-
¹³C NMR:
-
~160-120 ppm: Multiple signals corresponding to the aromatic carbons. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.
-
~118 ppm: The nitrile carbon (C≡N).
-
Chromatographic Purity Assessment: A Validated HPLC-UV Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of boronic acids.[8][14] The primary challenge in HPLC analysis is managing the potential for on-column degradation or poor peak shape.[15] The following protocol is designed to provide robust, reproducible results.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) silica column is chosen for its versatility and effectiveness in retaining moderately polar aromatic compounds via reversed-phase chromatography.
-
Mobile Phase: An acidic modifier (e.g., 0.1% formic or phosphoric acid) is critical.[9] It protonates the boronic acid, suppressing its ionization and preventing interactions with residual silanol groups on the column. This results in sharp, symmetrical peaks and improved retention time stability.
-
Detector: A UV detector is ideal, as the aromatic ring and cyano group provide strong chromophores, typically allowing for sensitive detection in the 254-270 nm range.
Step-by-Step HPLC Protocol:
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in 50.0 mL of a 1:1 Acetonitrile/Water mixture to create a 100 µg/mL stock solution.
-
Rationale: Using a mixed solvent ensures complete dissolution while maintaining compatibility with the starting mobile phase conditions.[15]
-
-
Analysis Workflow:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% A / 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient (e.g., from 10% B to 90% B over 15 minutes).
-
Hold at 90% B for 5 minutes to elute any highly retained impurities.
-
Return to initial conditions and re-equilibrate for 5 minutes before the next injection.
-
-
System Validation & Data Interpretation:
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the main peak area should be <2.0%.
-
Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Workflow Diagram for HPLC Purity Analysis
Caption: HPLC workflow for purity determination.
Applications in Organic Synthesis: The Suzuki-Miyaura Reaction
This compound is a premier reagent for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is foundational in synthesizing substituted biaryls, which are common motifs in active pharmaceutical ingredients (APIs).
The reaction couples the organoboron species with an organohalide (or triflate) using a palladium catalyst and a base. The base is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Execution: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Stability, Storage, and Safety
Proper handling and storage are paramount to maintain the compound's integrity and ensure user safety.
Storage Recommendations:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Store in a dry environment, away from moisture and strong oxidizing agents.
Safety and Handling: this compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.
-
References
- 1. 126747-14-6|4-Cyanophenylboronic acid|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. Boronic acid, B-(3-chloro-4-cyanophenyl)- | CymitQuimica [cymitquimica.com]
- 5. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 6. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 1008415-02-8|this compound|BLD Pharm [bldpharm.com]
- 13. BLDpharm - Bulk Product Details [bldpharm.com]
- 14. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 15. rsc.org [rsc.org]
(3-Chloro-4-cyanophenyl)boronic acid NMR characterization data
An In-Depth Technical Guide to the NMR Characterization of (3-Chloro-4-cyanophenyl)boronic acid
Abstract: This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, a key building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H, ¹³C, and ¹¹B NMR analysis. We will explore the influence of the molecule's unique substitution pattern on its spectral features, address common challenges such as boroxine formation, and provide a validated experimental protocol for acquiring high-quality, reproducible data. The guide is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.
Molecular Structure and Spectroscopic Postulates
This compound possesses a distinct substitution pattern on the phenyl ring that dictates its electronic environment and, consequently, its NMR signature. The three substituents—boronic acid [-B(OH)₂], chloro (-Cl), and cyano (-CN)—exert competing electronic effects.
-
Boronic Acid Group [-B(OH)₂]: A weak deactivating group due to the electron-deficient boron atom.
-
Chloro Group (-Cl): An ortho-, para-directing deactivating group that withdraws electron density via induction but donates via resonance.
-
Cyano Group (-CN): A strong meta-directing and deactivating group, significantly withdrawing electron density through both induction and resonance.
These electronic influences create a predictable, non-symmetrical pattern in the aromatic region of the NMR spectra, allowing for unambiguous assignment of each proton and carbon nucleus.
Figure 1: Molecular structure with atom numbering for NMR assignments.
Proton (¹H) NMR Spectroscopic Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the phenyl ring. The strong electron-withdrawing nature of the cyano group will significantly deshield adjacent protons.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| ~8.2 - 8.4 | d | Jmeta ≈ 2.0 Hz | 1H | H-2 | Ortho to the boronic acid group and meta to the chloro group. Deshielded position. |
| ~8.0 - 8.2 | dd | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.0 Hz | 1H | H-6 | Ortho to the chloro group and meta to the boronic acid group. Split by both H-2 and H-5. |
| ~7.8 - 8.0 | d | Jortho ≈ 8.5 Hz | 1H | H-5 | Ortho to the cyano group, making it the most deshielded proton. Split by H-6. |
| ~8.3 (broad) | s | N/A | 2H | B(OH)₂ | These protons are acidic and exchange with residual water in the solvent, leading to a broad singlet. Signal may be lost or shift depending on concentration and water content. |
Causality of Splitting Patterns: The observed multiplicities are a direct result of through-bond spin-spin coupling between adjacent protons.[1]
-
H-2: Appears as a narrow doublet due to a weak four-bond (meta) coupling with H-6. The para coupling to H-5 is typically negligible.
-
H-6: Appears as a doublet of doublets because it is coupled to H-5 (ortho coupling, ³J ≈ 7-9 Hz) and H-2 (meta coupling, ⁴J ≈ 2-3 Hz).[2][3]
-
H-5: Appears as a doublet due to strong three-bond (ortho) coupling with H-6.
Carbon-¹³ ({¹³C}) NMR Spectroscopic Data
The {¹³C} NMR spectrum provides a fingerprint of the carbon skeleton. Due to the lack of symmetry, seven distinct signals are expected: six for the aromatic carbons and one for the nitrile carbon.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~170 - 165 | C-1 | The ipso-carbon attached to boron. Its chemical shift can be broad due to quadrupolar relaxation of the attached boron atom. |
| ~140 - 135 | C-3 | Carbon bearing the chloro substituent. |
| ~138 - 133 | C-6 | Aromatic CH carbon. |
| ~135 - 130 | C-2 | Aromatic CH carbon. |
| ~132 - 128 | C-5 | Aromatic CH carbon, deshielded by the adjacent cyano group. |
| ~118 - 115 | C-4 | Quaternary carbon attached to the electron-withdrawing cyano group. |
| ~115 - 112 | C-7 (-C≡N) | Characteristic chemical shift for a nitrile carbon. |
Note: The assignments for the protonated carbons (C-2, C-5, C-6) are predictive and would be definitively confirmed using 2D NMR techniques like HSQC and HMBC.
Boron-¹¹ (¹¹B) NMR Spectroscopy
¹¹B NMR is a powerful, though often underutilized, tool for the direct characterization of boron-containing compounds.[4] It provides definitive evidence for the presence and electronic state of the boron center.
-
Expected Chemical Shift: For arylboronic acids with a trigonal planar (sp² hybridized) boron center, a single, broad resonance is expected in the range of δ +28 to +33 ppm .[5]
-
Signal Characteristics: The ¹¹B nucleus has a nuclear spin I = 3/2, making it a quadrupolar nucleus. This property leads to efficient nuclear relaxation and results in characteristically broad signals in the NMR spectrum.[6] The width of the signal can be influenced by the molecular correlation time and solvent viscosity.
-
Trustworthiness of the Technique: An observed signal in this region confirms the boronic acid functionality. Changes in this chemical shift can indicate complexation or a change in the boron's coordination environment, making ¹¹B NMR an excellent tool for studying binding phenomena.[7]
The Challenge of Boroxine Formation: An Experimental Insight
A critical consideration when analyzing boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.
Figure 2: Equilibrium between the boronic acid monomer and its boroxine trimer.
This equilibrium can significantly complicate NMR analysis, particularly in non-coordinating solvents like CDCl₃, leading to broadened peaks or multiple sets of signals that are difficult to interpret.
The Self-Validating Protocol: To ensure the acquisition of data corresponding to the pure monomeric species, the use of a coordinating deuterated solvent is imperative. Solvents like Methanol-d₄ or DMSO-d₆ effectively break up the boroxine trimer by coordinating to the empty p-orbital of the boron atom.[8] This shifts the equilibrium entirely to the monomer, resulting in sharp, well-resolved NMR spectra that are representative of the target compound. The choice of solvent is therefore not arbitrary but a deliberate step to validate the integrity of the spectral data.
Experimental Protocol for NMR Analysis
This protocol is designed to yield high-quality, reproducible NMR data for this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for boronic acids and effectively prevents boroxine formation.
-
Cap the NMR tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution.
-
-
¹H NMR Acquisition (500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16 (increase if sample is very dilute).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~4 seconds.
-
Spectral Width (sw): 20 ppm (centered around 6 ppm).
-
Temperature: 298 K.
-
-
{¹³C} NMR Acquisition (125 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (¹³C is an insensitive nucleus).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 240 ppm (centered around 120 ppm).
-
-
¹¹B NMR Acquisition (160 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg). Note: Use a quartz NMR tube if available to minimize background boron signals from borosilicate glass tubes.[7]
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 0.1 seconds (due to fast quadrupolar relaxation).
-
Spectral Width (sw): 200 ppm (centered around 30 ppm).
-
Summary of Spectroscopic Data
Table 3: Consolidated NMR Characterization Data for this compound in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Key Characteristics |
|---|---|---|
| ¹H | ~8.2 - 8.4 (H-2) | Doublet (J ≈ 2.0 Hz) |
| ~8.0 - 8.2 (H-6) | Doublet of doublets (J ≈ 8.5, 2.0 Hz) | |
| ~7.8 - 8.0 (H-5) | Doublet (J ≈ 8.5 Hz) | |
| ~8.3 (broad) | Singlet, exchangeable B(OH)₂ protons | |
| ¹³C | ~170-112 | 7 distinct signals for all carbon atoms |
| ¹¹B | ~33 - 28 | Single broad resonance, characteristic of an arylboronic acid |
References
- 1. J-coupling - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. par.nsf.gov [par.nsf.gov]
- 8. reddit.com [reddit.com]
Solubility of (3-Chloro-4-cyanophenyl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (3-Chloro-4-cyanophenyl)boronic acid in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents predicted solubility trends based on the behavior of analogous substituted phenylboronic acids. The guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the precise solubility of the title compound and its analogs in various solvents. Furthermore, this document includes a visualization of a standard solubility determination workflow to provide a practical context for its application in synthetic chemistry and drug development.
Introduction to this compound
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a phenyl ring substituted with a chloro group, a cyano group, and a boronic acid moiety, makes it a versatile building block. The boronic acid group is most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery. The electron-withdrawing nature of the chloro and cyano substituents can significantly influence the reactivity and physicochemical properties of the molecule, including its solubility.
A thorough understanding of the solubility of this compound is critical for its practical application. The choice of solvent directly impacts reaction kinetics, yield, purification strategies (such as crystallization), and formulation for biological screening. This guide aims to provide researchers with the foundational knowledge and practical tools to effectively manage the solubility of this compound in their work.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. For this compound, several structural features dictate its solubility profile:
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).
-
Dehydration and Boroxine Formation: A critical characteristic of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[1][2] This equilibrium can complicate solubility studies, as the solubility of the boroxine may differ significantly from that of the monomeric acid.[1][2]
-
The Phenyl Ring: The aromatic ring provides a nonpolar surface area, contributing to solubility in less polar solvents through van der Waals interactions.
-
The Chloro and Cyano Substituents: Both the chloro and cyano groups are electron-withdrawing and increase the polarity of the molecule. The cyano group, in particular, can act as a hydrogen bond acceptor. These groups are expected to enhance solubility in polar solvents compared to unsubstituted phenylboronic acid.
Based on these features and published data on similar compounds like phenylboronic acid and its derivatives, we can predict the general solubility trends for this compound.[1][3][4]
Predicted Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and hydrogen bond acceptance of the solvent with the boronic acid moiety. |
| Polar Protic | Methanol, Ethanol | High to Moderate | Hydrogen bonding between the solvent and the boronic acid. However, the potential for solvolysis or esterification exists. |
| Ethers | Diethyl ether, Dipropyl ether | High to Moderate | Ethers can act as hydrogen bond acceptors, leading to good solubility for many boronic acids.[1][3][4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Moderate polarity allows for some interaction with the polar functional groups of the solute.[1][3] |
| Aromatic | Toluene, Benzene | Low | Primarily nonpolar interactions with the phenyl ring; insufficient to overcome the strong intermolecular forces of the crystalline solid. |
| Nonpolar Aliphatic | Hexanes, Heptane, Methylcyclohexane | Very Low / Insoluble | Lack of favorable intermolecular interactions with the polar functional groups of the solute.[1][3] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The dynamic method, which involves determining the temperature at which a solid solute completely dissolves in a solvent, is a reliable and commonly used technique for boronic acids.[2][5]
The Dynamic Method
This method is based on observing the disappearance of turbidity in a solid-liquid mixture as the temperature is slowly and controllably increased.
Materials and Equipment:
-
Selected organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating oil or water bath with precise temperature control
-
Calibrated digital thermometer (±0.1 °C)
-
Luminance probe or laser beam and detector for turbidity measurement
-
Analytical balance (±0.0001 g)
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the jacketed glass vessel.
-
Initial Setup: Place the vessel in the circulating bath and begin stirring to ensure a uniform suspension.
-
Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1–0.5 °C/min).[5]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or, more accurately, by using a luminance probe or by observing the scattering of a laser beam passing through the solution.[2][5]
-
Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes completely clear. This is the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Safety Precautions
-
Handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9][10]
-
Consult the Safety Data Sheet (SDS) for detailed hazard information.[7][8][9][10] The compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[7][10]
-
Ensure all organic solvents are handled with appropriate safety measures, considering their flammability and toxicity.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for solubility determination.
Caption: Workflow for the dynamic method of solubility determination.
Conclusion
While direct, quantitative solubility data for this compound is sparse, a strong predictive understanding can be derived from its molecular structure and the established behavior of related boronic acids. It is anticipated to have high solubility in polar aprotic and protic solvents and low solubility in nonpolar solvents. For researchers requiring precise solubility values for process optimization, reaction design, or formulation, the detailed dynamic method protocol provided in this guide offers a reliable and systematic approach. A thorough understanding and experimental determination of solubility are indispensable for leveraging the full synthetic potential of this valuable chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Boronic acid, B-(3-chloro-4-cyanophenyl)- | CymitQuimica [cymitquimica.com]
- 7. This compound | 1008415-02-8 [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Stability of (3-Chloro-4-cyanophenyl)boronic acid Under Different pH Conditions
Introduction
(3-Chloro-4-cyanophenyl)boronic acid is a vital building block in modern medicinal chemistry and organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1][2] The utility of this and other arylboronic acids is, however, intrinsically linked to their stability. As drug development professionals and researchers, a comprehensive understanding of a compound's stability profile under various pH conditions is not merely academic—it is a cornerstone of robust process development, formulation design, and ensuring the ultimate safety and efficacy of a therapeutic agent.[1][3][4]
This technical guide provides an in-depth exploration of the stability of this compound across a range of pH values. We will delve into the primary degradation pathways, provide detailed experimental protocols for a comprehensive stability study, and discuss the analytical methodologies required for accurate monitoring. This document is designed to be a practical resource, blending theoretical principles with actionable, field-proven insights.
The pH-Dependent Equilibrium and Its Implications
The chemical behavior of an arylboronic acid in aqueous solution is governed by a critical pH-dependent equilibrium between its neutral, trigonal planar form (ArB(OH)₂) and the anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[5][6] At acidic to neutral pH, the trigonal form is predominant. As the pH increases beyond the boronic acid's pKa, the equilibrium shifts towards the tetrahedral boronate, formed by the addition of a hydroxide ion.[5][6]
This structural transition is paramount, as the two species exhibit markedly different reactivity and stability profiles.[5] For this compound, the electron-withdrawing nature of the chloro and cyano substituents is expected to lower its pKa compared to unsubstituted phenylboronic acid (pKa ~8.8), likely placing it in the range of 7-8. This implies that the formation of the more reactive tetrahedral boronate species will commence under near-neutral to mildly basic conditions.
Primary Degradation Pathways
Two principal degradation pathways threaten the integrity of this compound in solution: protodeboronation and oxidation. The rates of both reactions are significantly influenced by pH.
Protodeboronation: Cleavage of the Carbon-Boron Bond
Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom, yielding 3-chloro-4-cyanobenzene.[5] This irreversible process represents a direct loss of the active coupling partner.
-
Under Acidic Conditions: Acid-catalyzed protodeboronation can occur, though it is often less significant than the base-catalyzed pathway for many arylboronic acids.[7] The mechanism involves protonation of the boronic acid, followed by cleavage of the C-B bond.[7]
-
Under Basic Conditions: Base-catalyzed protodeboronation is frequently the more dominant degradation route.[5][8][9][10] The formation of the tetrahedral boronate anion at higher pH increases the electron density on the boron-bearing carbon, making it more susceptible to electrophilic attack by a proton source (like water).[5][8][9] The rate of protodeboronation often increases significantly at pH values above the pKa of the boronic acid.[5][10] For arylboronic acids with electron-withdrawing substituents, such as this compound, the susceptibility to protodeboronation, particularly under basic conditions, can be enhanced.[9]
Caption: pH-dependent equilibrium and degradation pathways.
Oxidation: Formation of Phenolic Impurities
The second major degradation route is the oxidation of the carbon-boron bond to form the corresponding phenol, in this case, 3-chloro-4-cyanophenol.[11][12][13] This transformation is often mediated by reactive oxygen species (ROS) and can be influenced by the presence of trace metal impurities.[11][12]
Similar to protodeboronation, the tetrahedral boronate species present at higher pH is generally more susceptible to oxidation than the neutral trigonal form.[11][12] The mechanism is thought to involve the attack of an oxidizing agent on the electron-rich boron atom, followed by rearrangement and subsequent hydrolysis to yield the phenol.[12][13]
Experimental Design for a Comprehensive pH Stability Study
A well-designed pH stability study is crucial for quantifying the degradation of this compound and determining its shelf-life under various conditions. The following protocol outlines a robust approach.
Materials and Reagents
-
This compound (high purity, >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
A series of buffers covering a pH range from 2 to 12 (e.g., phosphate, acetate, borate buffers). Ensure buffers do not interfere with the analytical method.
-
Hydrochloric acid and Sodium hydroxide for pH adjustment.
Experimental Workflow
Caption: Experimental workflow for the pH stability study.
Step-by-Step Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent where it is stable, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Incubation:
-
For each pH value, add a small volume of the stock solution to a larger volume of the corresponding buffer to achieve the desired final concentration. The final percentage of the organic solvent should be kept low to minimize its effect on the aqueous stability.
-
Prepare samples in triplicate for each pH and time point.
-
Incubate the samples at controlled temperatures (e.g., 25°C and an accelerated condition of 40°C). Protect samples from light.
-
-
Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 6, 24, 48 hours, and 1, 2, 4 weeks). The frequency of sampling should be sufficient to establish a clear degradation profile.[14]
-
Sample Analysis: Immediately analyze the withdrawn aliquots using a validated, stability-indicating analytical method, as described in the following section.
Analytical Methodologies for Stability Monitoring
A stability-indicating analytical method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of each.[15]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the workhorse technique for monitoring the stability of arylboronic acids.[15]
-
Method Development Considerations:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The aqueous phase should be buffered to maintain a consistent pH. The use of a low pH mobile phase (e.g., with 0.1% formic acid) can sometimes improve peak shape and minimize on-column degradation.[16]
-
Detection: A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths and to check for peak purity.
-
Challenges: A key challenge in the HPLC analysis of boronic acids is the potential for on-column degradation or interaction with the silica support.[15][16] Using a modern, highly end-capped silica column or a column with a wider pH tolerance can mitigate these issues.[16]
-
-
Identification of Degradants: Coupling the HPLC system to a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of degradation products.[15] The expected masses for the parent compound, the protodeboronated product, and the oxidized product can be monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H and ¹¹B NMR, is a powerful tool for structural confirmation of the parent compound and its degradants.[15][17][18] ¹¹B NMR is especially useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or the formation of boronate esters.[15][17]
Data Interpretation and Presentation
The data from the stability study should be processed to determine the rate of degradation at each pH.
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
-
Kinetic Analysis: Plot the natural logarithm of the percentage remaining versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the degradation rate constant (k).
-
pH-Rate Profile: Plot the degradation rate constant (k) as a function of pH. This profile will visually represent the pH of maximum and minimum stability.
Example Data Summary
The results of the stability study can be summarized in a table for easy comparison.
| pH | Temperature (°C) | Degradation Rate Constant (k, day⁻¹) (Hypothetical) | Major Degradation Product |
| 2.0 | 40 | 0.005 | Protodeboronation |
| 4.0 | 40 | 0.002 | Protodeboronation |
| 7.0 | 40 | 0.010 | Oxidation / Protodeboronation |
| 9.0 | 40 | 0.085 | Protodeboronation / Oxidation |
| 12.0 | 40 | 0.250 | Protodeboronation |
Note: The above data is hypothetical and for illustrative purposes only.
Strategies for Stabilization
Based on the stability profile, several strategies can be employed to minimize the degradation of this compound:
-
pH Control: The most effective strategy is to maintain the pH of the solution in the range where the compound exhibits maximum stability, which is typically in the acidic to neutral range for arylboronic acids.
-
Formation of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly enhance its stability by protecting the boron center from hydrolysis and oxidation.[19] However, the ester would need to be cleaved in a subsequent step if the free boronic acid is required for a reaction.
-
Exclusion of Oxygen: To minimize oxidative degradation, solutions can be deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Use of Antioxidants: In some formulations, the addition of antioxidants may be considered to quench reactive oxygen species.
Conclusion
The stability of this compound is a critical parameter that is profoundly influenced by pH. The primary degradation pathways of protodeboronation and oxidation are both generally accelerated under basic conditions due to the formation of the more reactive tetrahedral boronate species. For this compound, the presence of electron-withdrawing groups suggests a heightened sensitivity, particularly to base-catalyzed degradation.
A systematic stability study, employing a robust, stability-indicating HPLC method, is essential to quantify the degradation kinetics and establish a comprehensive pH-rate profile. The insights gained from such a study are indispensable for researchers, scientists, and drug development professionals to ensure the successful application of this versatile building block in synthesis and the development of stable, safe, and effective pharmaceutical products.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 14. japsonline.com [japsonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-cyanophenylboronic Acid (CAS 1008415-02-8)
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the spectroscopic characterization of 3-Chloro-4-cyanophenylboronic acid, a valuable building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights to empower researchers in their analytical endeavors.
Introduction to 3-Chloro-4-cyanophenylboronic Acid
3-Chloro-4-cyanophenylboronic acid (CAS: 1008415-02-8) is a substituted aromatic boronic acid with the molecular formula C₇H₅BClNO₂ and a molecular weight of approximately 181.38 g/mol .[1][2][3] Its utility in drug discovery and organic synthesis stems from the versatile reactivity of the boronic acid moiety, particularly in Suzuki-Miyaura cross-coupling reactions. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability.
| Property | Value |
| CAS Number | 1008415-02-8 |
| Molecular Formula | C₇H₅BClNO₂ |
| Molecular Weight | 181.38 g/mol |
| IUPAC Name | (3-Chloro-4-cyanophenyl)boronic acid |
| Synonyms | 3-chloro-4-cyanophenylboronic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-Chloro-4-cyanophenylboronic acid, both ¹H and ¹³C NMR provide invaluable information about the aromatic scaffold, while ¹¹B NMR offers direct insight into the boronic acid group. A common challenge in the NMR analysis of boronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines, which can lead to complex or broad spectra.[4] The protocols outlined below are designed to mitigate these effects.
Experimental Protocol: ¹H and ¹³C NMR
A robust protocol for acquiring high-quality NMR spectra of boronic acids involves careful solvent selection and sample preparation.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Chloro-4-cyanophenylboronic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred over chloroform (CDCl₃) as they can help to break up the boroxine trimers.[4]
-
Internal Standard: For quantitative analysis, add a known amount of a non-reactive internal standard with a signal that does not overlap with the analyte's signals.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer for the chosen solvent.
-
Set the acquisition temperature, typically 25 °C.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is usually sufficient.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).
-
Data Interpretation: ¹H and ¹³C NMR
While the exact spectra for 3-Chloro-4-cyanophenylboronic acid are not publicly available, we can predict the expected chemical shifts and coupling patterns based on its structure and data from analogous compounds like 3-cyanophenylboronic acid.[5]
Expected ¹H NMR Spectral Features:
The aromatic region will display a complex multiplet system due to the three protons on the benzene ring. The electron-withdrawing nature of the cyano and chloro groups, along with the boronic acid moiety, will deshield these protons, shifting them downfield.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2 | ~8.1 - 8.3 | d | ~1-2 |
| H-5 | ~7.8 - 8.0 | dd | ~8 and ~1-2 |
| H-6 | ~7.6 - 7.8 | d | ~8 |
Note: These are estimations and may vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| C-CN | ~115 - 120 |
| C-B | ~130 - 135 (often broad) |
| C-Cl | ~135 - 140 |
| Aromatic C-H | ~125 - 145 |
| Aromatic C-CN | ~110 - 115 |
Note: The carbon attached to the boron atom often exhibits a broader signal due to quadrupolar relaxation of the boron nucleus.
Experimental Protocol and Interpretation: ¹¹B NMR
¹¹B NMR is highly diagnostic for boronic acids as the chemical shift is sensitive to the coordination state of the boron atom.[6]
Step-by-Step Methodology:
-
Sample Preparation: Prepare the sample as described for ¹H and ¹³C NMR.
-
Instrument Setup:
-
Use a broadband probe tuned to the ¹¹B frequency.
-
-
Acquisition Parameters:
-
Processing:
Expected ¹¹B NMR Spectral Features:
-
sp²-hybridized boronic acid: A broad signal is expected in the range of δ 28-34 ppm .
-
sp³-hybridized boronate ester/adduct: If the boronic acid forms a complex (e.g., with a diol or the solvent), a sharper signal will appear upfield, typically in the range of δ 5-15 ppm .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Experimental Protocol: LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of boronic acids.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 3-Chloro-4-cyanophenylboronic acid in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common choice.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Both positive and negative ion modes should be tested, although negative mode is often successful for boronic acids.[7]
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and mobile phase.
-
Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 50-500).
-
Data Interpretation: Mass Spectrum
Expected Mass Spectral Features:
-
Molecular Ion: The primary ion of interest will be the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.
-
[M-H]⁻: Expected at m/z ~180.00.
-
[M+H]⁺: Expected at m/z ~182.01.
-
-
Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks. This is a key diagnostic feature.
-
Adducts: In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed.
-
Fragments: Fragmentation may occur, leading to the loss of water (-H₂O) or the boronic acid group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.
Experimental Protocol: ATR-FTIR
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid 3-Chloro-4-cyanophenylboronic acid powder directly onto the ATR crystal.
-
Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation: IR Spectrum
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H stretch (boronic acid) | 3200-3600 (broad) | Hydrogen-bonded hydroxyl groups |
| C-H stretch (aromatic) | 3000-3100 | Aromatic C-H bonds |
| C≡N stretch (nitrile) | 2220-2240 | Cyano group |
| C=C stretch (aromatic) | 1400-1600 | Benzene ring vibrations |
| B-O stretch | 1310-1380 | Boron-oxygen bond |
| C-Cl stretch | 600-800 | Carbon-chlorine bond |
Note: The presence of a strong, sharp peak around 2230 cm⁻¹ is a clear indication of the cyano group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic compounds.
Experimental Protocol: UV-Vis
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 3-Chloro-4-cyanophenylboronic acid in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µM range).
-
-
Acquisition:
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the sample spectrum, typically over a range of 200-400 nm.
-
Data Interpretation: UV-Vis Spectrum
Substituted benzene derivatives exhibit characteristic π→π* transitions. The positions and intensities of these absorption bands are influenced by the electronic nature of the substituents.[8][9] For 3-Chloro-4-cyanophenylboronic acid, which has electron-withdrawing chloro and cyano groups, a hypsochromic (blue) shift of the primary benzene band is expected compared to unsubstituted benzene.[8]
Expected UV-Vis Absorption Bands:
-
Primary Band (π→π):* Expect a strong absorption band in the region of 210-230 nm .
-
Secondary Band (π→π):* A weaker, fine-structured band may be observed around 260-280 nm .
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow ensures a comprehensive and validated analysis of 3-Chloro-4-cyanophenylboronic acid.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 1008415-02-8 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. reddit.com [reddit.com]
- 5. 3-Cyanophenylboronic acid(150255-96-2) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
- 8. ijermt.org [ijermt.org]
- 9. repository.up.ac.za [repository.up.ac.za]
Commercial availability of (3-Chloro-4-cyanophenyl)boronic acid
An In-Depth Technical Guide to the Commercial Availability and Application of (3-Chloro-4-cyanophenyl)boronic acid
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound (CAS No. 1008415-02-8), a critical building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer practical insights into sourcing, quality control, and application, ensuring the reliable integration of this reagent into complex synthetic workflows.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is a substituted arylboronic acid of significant interest in the pharmaceutical and materials science sectors. Its utility is rooted in the specific arrangement of its functional groups:
-
The Boronic Acid Moiety (-B(OH)₂): This group is the cornerstone of its reactivity, making it an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, essential for constructing the core scaffolds of many drug candidates.[2]
-
The Cyano Group (-CN): An electron-withdrawing group that influences the electronic properties of the phenyl ring, affecting its reactivity in coupling reactions. Furthermore, the nitrile can serve as a synthetic handle for transformation into other functional groups, such as amines or carboxylic acids, providing downstream synthetic versatility.
-
The Chloro Group (-Cl): This halogen atom also modulates the electronic nature of the ring and provides an additional site for potential cross-coupling reactions, allowing for sequential, site-selective functionalization of the molecular scaffold.
The combination of these features in a single, stable, and readily available molecule makes it a high-value intermediate for creating diverse molecular libraries and optimizing structure-activity relationships (SAR) in drug discovery programs.[2]
Physicochemical Properties and Specifications
A thorough understanding of the compound's properties is fundamental to its successful use and storage.
-
Appearance: Typically a white to off-white solid or crystalline powder.[4]
-
Storage: Due to the propensity of boronic acids to undergo dehydration to form cyclic boroxine anhydrides, proper storage is critical. The compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C) to maintain its integrity and reactivity.[6]
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, catering to needs from research-scale grams to bulk production kilograms. When selecting a supplier, researchers should consider not only price but also purity, available analytical data (CoA, NMR, HPLC), and consistency of supply.
Table 1: Summary of Commercial Suppliers
| Supplier | CAS Number | Typical Purity | Notes |
| Sigma-Aldrich | 1008415-02-8 | ≥98% | Available through various partners like BLD Pharmatech and Ambeed, Inc.[6] |
| ChemScene | 1008415-02-8 | ≥97% | Offers custom synthesis and commercial production services.[3] |
| BLDpharm | 1008415-02-8 | ≥98% | Provides various analytical data upon request (NMR, HPLC, etc.).[5][7] |
| CymitQuimica | 1008415-02-8 | ≥97% | Distributes products from the Indagoo brand for laboratory use.[4] |
Note: Purity levels and available quantities are subject to change and should be verified with the supplier at the time of purchase.
Quality Control and Analytical Validation
For applications in drug discovery and development, verifying the identity and purity of the starting material is a non-negotiable step. A self-validating protocol demands rigorous analytical confirmation.
Recommended Analytical Workflow
Caption: Recommended analytical workflow for quality control validation.
Key Analytical Considerations:
-
¹H NMR Spectroscopy: This is the primary technique for structural confirmation. The spectrum should show distinct aromatic proton signals consistent with the 2,3,5-trisubstituted pattern. A key diagnostic check is the integration of the B(OH)₂ protons, which can appear as a broad singlet; however, this signal is often exchangeable with D₂O. The presence of significant broad humps in the aromatic region may indicate the formation of the trimeric boroxine anhydride.
-
HPLC/UPLC: High-performance liquid chromatography is essential for accurately quantifying purity. A standard method would involve a reverse-phase C18 column with a water/acetonitrile gradient containing a modifier like formic acid or TFA. This allows for the separation of the desired product from organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (181.38 g/mol ).
Synthetic Applications: The Suzuki-Miyaura Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the efficient formation of a C(sp²)-C(sp²) bond, linking the 3-chloro-4-cyanophenyl moiety to another aryl or heteroaryl group.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol serves as a robust starting point. The choice of catalyst, ligand, and base is critical and often requires optimization based on the specific aryl halide substrate.
Step 1: Reagent Preparation
-
In a reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
Step 2: Catalyst/Ligand Addition
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos). The choice of ligand is crucial for coupling with challenging substrates.
Step 3: Reaction Setup
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Add a degassed solvent (e.g., Dioxane, Toluene, DMF/Water mixture) via syringe.
Step 4: Reaction Execution
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 70-110°C) and monitor by TLC or LC-MS until the starting material is consumed.
Step 5: Work-up and Purification
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed. This information is derived from typical Safety Data Sheets (SDS) for this class of compound.[6][8]
-
Hazard Statements:
-
Precautionary Measures:
-
First Aid:
Conclusion
This compound is more than a catalog chemical; it is a strategic enabler for innovation in medicinal chemistry. Its commercial availability from multiple reputable sources provides a reliable supply chain for research and development. However, realizing its full potential requires a commitment to rigorous quality control and a deep understanding of its application in pivotal synthetic transformations like the Suzuki-Miyaura coupling. By following the principles and protocols outlined in this guide, researchers can confidently and effectively leverage this versatile building block to accelerate the discovery of novel therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. Boronic acid, B-(3-chloro-4-cyanophenyl)- | CymitQuimica [cymitquimica.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. This compound | 1008415-02-8 [sigmaaldrich.com]
- 7. 1008415-02-8|this compound|BLD Pharm [bldpharm.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. combi-blocks.com [combi-blocks.com]
(3-Chloro-4-cyanophenyl)boronic acid: A Comprehensive Technical Guide to its Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloro-4-cyanophenyl)boronic acid is a substituted aromatic boronic acid of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the versatile reactivity of the boronic acid moiety and the specific electronic and steric properties conferred by the chloro and cyano substituents on the phenyl ring. Understanding the nuanced details of its molecular structure and conformational preferences is paramount for predicting its reactivity, designing novel derivatives with tailored properties, and elucidating its interactions in biological systems. This guide provides an in-depth analysis of the structural and conformational landscape of this compound, drawing upon established principles of physical organic chemistry and data from closely related analogues.
Molecular Identity and Physicochemical Properties
This compound is a solid organic compound with the chemical formula C₇H₅BClNO₂ and a molecular weight of approximately 181.38 g/mol .[1][2][3] It is typically supplied as a white to off-white solid and requires storage in a dry environment at 2-8°C to prevent dehydration and the formation of its anhydride, a boroxine.[1][4]
| Property | Value | Source |
| CAS Number | 1008415-02-8 | [1][2][3] |
| Molecular Formula | C₇H₅BClNO₂ | [1][2][3] |
| Molecular Weight | 181.38 g/mol | [1][3] |
| Physical Form | Solid | [2][4] |
| Purity | Typically ≥97% | [3] |
| Storage | Sealed in dry, 2-8°C | [1][4] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Starting Material Preparation: Dissolve 3-chloro-4-bromobenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise while maintaining the low temperature.
-
Borylation: To the resulting organolithium species, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature, then quench with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the boronate ester.
-
Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Further purification can be achieved by recrystallization.
Spectroscopic Characterization
The structural identity of this compound can be confirmed by standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns and chemical shifts influenced by the chloro and cyano substituents. The acidic protons of the boronic acid group (-B(OH)₂) will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the six aromatic carbons and the carbon of the cyano group. The carbon atom attached to the boron will have a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹). Broad O-H stretching vibrations from the boronic acid hydroxyl groups will be present in the region of 3200-3600 cm⁻¹. A B-O stretching vibration is also expected around 1350 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
Molecular Structure and Conformational Analysis
The conformation of this compound is primarily determined by the rotational orientation of the boronic acid group [-B(OH)₂] relative to the plane of the phenyl ring. While a crystal structure for this specific molecule is not publicly available, valuable insights can be drawn from the crystallographic and computational studies of the closely related 3-cyanophenylboronic acid.[5]
Torsional Isomers of the Boronic Acid Group
The rotation around the C-B bond gives rise to different conformers. For phenylboronic acids, the two hydroxyl groups of the boronic acid moiety can adopt different orientations, leading to syn and anti arrangements relative to the C-B bond. This results in four potential planar or near-planar conformers: syn-syn, syn-anti, anti-syn, and anti-anti.[6]
Computational studies on 3-cyanophenylboronic acid have shown that the anti-syn conformer is the most stable, followed by the syn-anti, syn-syn, and anti-anti conformers.[6] This preference is a delicate balance between steric hindrance and intramolecular interactions.
Caption: Relative energy of boronic acid conformers.
Dihedral Angle and Planarity
A key structural feature of substituted phenylboronic acids is the dihedral angle between the plane of the phenyl ring and the plane of the B(OH)₂ group. In the crystal structure of 3-cyanophenylboronic acid, this dihedral angle is 21.28°.[5] This deviation from coplanarity is attributed to steric repulsion between the ortho-hydrogen on the phenyl ring and the hydrogen of the endo-oriented hydroxyl group of the boronic acid.[5] It is highly probable that this compound adopts a similar non-planar conformation. The presence of the chloro substituent at the 3-position is not expected to significantly alter this fundamental steric interaction.
The Role of Substituents
The chloro and cyano groups on the phenyl ring primarily exert electronic effects that influence the reactivity of the boronic acid.
-
Chloro Group: As an electron-withdrawing group through induction and a weak electron-donating group through resonance, the overall effect of the chloro substituent is electron-withdrawing.
-
Cyano Group: The nitrile group is a strong electron-withdrawing group through both induction and resonance.
These electron-withdrawing properties increase the Lewis acidity of the boron atom, which can impact its participation in reactions like the Suzuki-Miyaura coupling.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, phenylboronic acids are known to form extensive networks of hydrogen bonds. The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors. In the crystal structure of 3-cyanophenylboronic acid, molecules are linked by O—H···O and O—H···N hydrogen bonds, forming chains.[5] These chains are further organized into a three-dimensional network through offset π–π stacking interactions between the phenyl rings.[5] It is anticipated that this compound will exhibit a similar supramolecular arrangement, with the cyano group participating in hydrogen bonding.
Applications in Drug Discovery and Organic Synthesis
The structural features of this compound make it a valuable reagent in several areas:
-
Suzuki-Miyaura Cross-Coupling: It serves as a coupling partner to introduce the 3-chloro-4-cyanophenyl moiety into more complex molecules, a common strategy in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used as a fragment in screening campaigns to identify new binding motifs for therapeutic targets.
-
Covalent Inhibitors: The boronic acid group can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making it a key pharmacophore in the design of targeted covalent inhibitors.
Conclusion
This compound is a molecule with a rich structural and conformational landscape that dictates its chemical behavior and utility. While a dedicated crystal structure is yet to be reported, a comprehensive understanding of its properties can be achieved by analyzing data from closely related analogues and applying fundamental principles of conformational analysis. The non-planar arrangement of the boronic acid group relative to the phenyl ring, the preference for the syn-anti conformation, and the extensive hydrogen bonding network in the solid state are key features. The electron-withdrawing nature of the chloro and cyano substituents enhances the Lewis acidity of the boron center, influencing its reactivity in pivotal synthetic transformations. This in-depth knowledge is crucial for researchers leveraging this versatile building block in the advancement of organic synthesis and drug discovery.
References
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Purity Analysis of Commercially Available (3-Chloro-4-cyanophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Development
(3-Chloro-4-cyanophenyl)boronic acid is a vital building block in modern medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs). The purity of this starting material is not merely a matter of quality control; it is a cornerstone of drug safety and efficacy. Impurities, even in trace amounts, can lead to the formation of undesired by-products, impact reaction kinetics, and introduce potentially toxic or mutagenic substances into the final drug product.[1] This guide, designed for the discerning researcher and drug development professional, provides an in-depth exploration of the analytical methodologies essential for ensuring the purity and quality of commercially available this compound. Our approach is grounded in the principles of scientific integrity, emphasizing the causality behind experimental choices and adherence to internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH).[2][3]
Understanding the Impurity Profile: A Proactive Approach
A comprehensive purity analysis begins with a theoretical understanding of the potential impurities that may arise during the synthesis, purification, and storage of this compound. These can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1][4]
-
Organic Impurities: These are often structurally related to the main compound and can include starting materials, intermediates, by-products from side reactions, and degradation products.[1] For this compound, potential organic impurities could include isomers, related boronic acids, or products of premature hydrolysis.
-
Inorganic Impurities: These may originate from reagents, catalysts, or the manufacturing process itself.[3] Examples include residual metals and inorganic salts.
-
Residual Solvents: Solvents are integral to the synthesis and purification of APIs, but their presence in the final product must be strictly controlled due to their potential toxicity.[5][6]
The ICH Q3A(R2) guideline provides a framework for the identification, reporting, and qualification of impurities in new drug substances, establishing thresholds that trigger the need for further investigation.[2][3][7]
Core Analytical Methodologies for Purity Assessment
A multi-faceted analytical approach is necessary to fully characterize the purity of this compound. The following sections detail the key techniques, their underlying principles, and practical, step-by-step protocols.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
HPLC is the workhorse for separating and quantifying non-volatile organic impurities. A well-developed reversed-phase HPLC method can effectively separate this compound from its structurally similar impurities.
Causality of Experimental Choices: The selection of a C18 column is based on its hydrophobicity, which allows for good retention and separation of aromatic compounds like the target analyte. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile, is optimized to achieve the best resolution between the main peak and any impurity peaks. The use of a gradient elution is often necessary to resolve both early and late-eluting impurities in a single run. UV detection is suitable for this compound due to the presence of a chromophore in its structure.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
The identification and quantification of residual solvents are critical for compliance with ICH Q3C guidelines.[5][8] GC-MS, particularly with a headspace autosampler, is the gold standard for this analysis due to its high sensitivity and specificity for volatile organic compounds.[8][9]
Causality of Experimental Choices: Headspace sampling is employed to introduce only the volatile components of the sample into the GC system, preventing contamination of the instrument with the non-volatile boronic acid. The choice of a polar GC column is often suitable for a broad range of common pharmaceutical solvents. Mass spectrometry detection provides definitive identification of the solvents based on their mass spectra, and quantification can be achieved using an internal or external standard method.
Experimental Protocol: GC-MS Residual Solvent Analysis
-
Instrumentation: A GC system with a headspace autosampler and a mass selective detector.
-
Column: A suitable capillary column for residual solvent analysis (e.g., DB-624 or equivalent).
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Equilibration Time: 15 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-350.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a headspace vial and add a suitable solvent (e.g., DMSO or DMF) containing an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is an indispensable tool for the structural elucidation of the primary compound and the identification of organic impurities. Both ¹H and ¹¹B NMR are particularly informative for boronic acids.
-
¹H NMR: Provides detailed information about the proton environment in the molecule, allowing for confirmation of the overall structure and the detection of proton-bearing impurities.
-
¹¹B NMR: Is highly sensitive to the coordination state and electronic environment of the boron atom.[10][11] The chemical shift can help to distinguish between the desired boronic acid and potential boron-containing impurities, such as boronic esters or boric acid.[10][12]
Causality of Experimental Choices: Deuterated solvents are used to avoid interference from solvent protons in ¹H NMR. The choice of solvent can also influence the chemical shifts. For ¹¹B NMR, an external reference standard is typically used.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹¹B NMR Acquisition: Acquire a one-dimensional boron spectrum. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[11]
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Compare the chemical shifts and coupling constants to known values for this compound and potential impurities.
Karl Fischer Titration for Water Content Determination
Water content is a critical parameter as it can influence the stability and reactivity of the boronic acid. Karl Fischer titration is a highly specific and accurate method for determining the water content.[13][14]
Causality of Experimental Choices: A coulometric Karl Fischer titrator is often preferred for its ability to accurately measure low levels of water. The choice of a suitable solvent is important to ensure complete dissolution of the sample without interfering with the Karl Fischer reaction.[14] For boronic acids, which can be acidic, buffering the Karl Fischer reagent may be necessary to maintain the optimal pH for the reaction.[15]
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent and a suitable solvent.
-
Procedure:
-
Add the solvent to the titration cell and titrate to a dry endpoint to eliminate any residual moisture.
-
Accurately weigh and add the this compound sample to the cell.
-
Start the titration and record the amount of water detected.
-
Perform a blank determination to account for any moisture introduced during sample handling.
-
Summary of Analytical Techniques and Acceptance Criteria
| Analytical Technique | Parameter Measured | Typical Acceptance Criteria (Illustrative) |
| HPLC | Purity and Organic Impurities | Purity ≥ 98.0%[16][17]; Individual unspecified impurity ≤ 0.10%; Total impurities ≤ 1.0% |
| GC-MS | Residual Solvents | Conforms to ICH Q3C limits for Class 1, 2, and 3 solvents[6][18] |
| NMR Spectroscopy | Identity and Structural Confirmation | Spectrum conforms to the structure of this compound |
| Karl Fischer Titration | Water Content | ≤ 0.5% |
Note: Acceptance criteria should be established based on the specific requirements of the intended use and regulatory guidelines.
Conclusion: A Commitment to Quality and Safety
The purity analysis of this compound is a multi-faceted process that requires a combination of orthogonal analytical techniques. By employing a systematic and scientifically sound approach, researchers and drug development professionals can ensure the quality and consistency of this critical starting material, thereby safeguarding the integrity of the drug development process and, ultimately, patient safety. This guide provides a robust framework for establishing a comprehensive analytical control strategy, grounded in the principles of expertise, trustworthiness, and authoritative scientific standards.
References
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ispub.com [ispub.com]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 11. Boron NMR [chem.ch.huji.ac.il]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. news-medical.net [news-medical.net]
- 15. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
- 16. This compound | 1008415-02-8 [sigmaaldrich.com]
- 17. cyclicpharma.com [cyclicpharma.com]
- 18. agilent.com [agilent.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Phenylboronic Acids via Grignard Reaction
Abstract
Substituted phenylboronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of these valuable compounds using the Grignard reaction. Moving beyond a simple recitation of procedural steps, this document delves into the underlying mechanistic principles, critical process parameters, and practical troubleshooting strategies. By grounding experimental protocols in established chemical theory and field-proven insights, this guide aims to empower researchers to confidently and efficiently synthesize a wide array of substituted phenylboronic acids.
Foundational Principles: The Synergy of Grignard Reagents and Borate Esters
The synthesis of phenylboronic acids via the Grignard reaction is a classic yet powerful method that hinges on the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic boron source, typically a trialkyl borate.[1][4] The versatility of this approach lies in the relative ease of preparing a diverse range of substituted phenylmagnesium halides from their corresponding aryl halides.
The overall transformation can be conceptualized in two primary stages:
-
Formation of the Grignard Reagent: An aryl halide (Ar-X, where X = Br, I, or Cl) reacts with magnesium metal in an ethereal solvent to form the corresponding arylmagnesium halide (Ar-MgX).
-
Borylation and Hydrolysis: The highly nucleophilic Grignard reagent attacks the electrophilic boron atom of a trialkyl borate, B(OR)₃, forming a boronate ester intermediate. Subsequent acidic hydrolysis cleaves the boronate ester to yield the desired phenylboronic acid, ArB(OH)₂.[1][4]
Mechanistic Insights: A Stepwise Examination
A thorough understanding of the reaction mechanism is paramount for effective process optimization and troubleshooting. The formation of the boronic acid proceeds through a series of well-defined steps:
-
Nucleophilic Attack: The carbanionic carbon of the Grignard reagent (Ar-MgX) acts as a potent nucleophile, attacking the electron-deficient boron atom of the trialkyl borate.[4] This initial addition forms a tetracoordinate boronate complex.
-
Intermediate Formation: This boronate intermediate is then subjected to an aqueous acidic workup.
-
Hydrolysis: The acidic conditions facilitate the hydrolysis of the boronate ester, replacing the alkoxy groups with hydroxyl groups to furnish the final phenylboronic acid.
A critical challenge in this synthesis is the potential for multiple additions of the Grignard reagent to the borate ester.[4] If not properly controlled, this can lead to the formation of undesired diarylborinic acids (Ar₂BOH) and triarylboranes (Ar₃B) as byproducts.
Experimental Workflow: From Aryl Halide to Phenylboronic Acid
The following section outlines a detailed, step-by-step protocol for a typical laboratory-scale synthesis of a substituted phenylboronic acid. This protocol is a self-validating system, with each step designed to ensure the success of the subsequent one.
General Experimental Workflow Diagram
Caption: General workflow for the synthesis of substituted phenylboronic acids.
Detailed Step-by-Step Protocol: Synthesis of 4-Methoxyphenylboronic Acid
This protocol provides a practical example for the synthesis of 4-methoxyphenylboronic acid from 4-bromoanisole.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
4-Bromoanisole
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents) and a small crystal of iodine to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Borylation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.[4] This low temperature is crucial to minimize the formation of multiple addition byproducts.
-
Slowly add the freshly prepared Grignard reagent to the cold trimethyl borate solution via a cannula or dropping funnel over 1-2 hours. Maintain the temperature at -78 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid until the pH is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methoxyphenylboronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to yield the pure 4-methoxyphenylboronic acid as a white solid.
-
Process Optimization and Troubleshooting: A Scientist's Perspective
Achieving high yields and purity in the Grignard synthesis of phenylboronic acids requires careful control of several reaction parameters. The following table summarizes the impact of these parameters and provides insights for optimization.
| Parameter | Impact on Reaction | Optimization Strategy |
| Temperature | Low temperatures (-78 °C) during the addition of the Grignard reagent to the borate ester are critical to prevent over-addition and the formation of borinic acid and borane byproducts.[4][5] | Maintain a consistently low temperature during the borylation step. Use of a cryostat for large-scale reactions is recommended for precise temperature control. |
| Stoichiometry | An excess of the trialkyl borate is often used to favor the formation of the desired boronic ester over multiple addition products. | A molar ratio of Grignard reagent to trialkyl borate of 1:1.2 to 1:1.5 is a good starting point for optimization.[6] |
| Solvent | Anhydrous ethereal solvents like THF or diethyl ether are essential for the formation and stability of the Grignard reagent. The presence of water or other protic solvents will quench the Grignard reagent.[7][8] | Use freshly distilled, anhydrous solvents. Ensure all glassware is thoroughly flame-dried before use. |
| Aryl Halide | The reactivity of the aryl halide follows the order I > Br > Cl. Aryl chlorides may require more forcing conditions or the use of activated magnesium to form the Grignard reagent. | For less reactive aryl chlorides, consider the use of Rieke magnesium or entrainment methods with a more reactive halide. |
| Work-up | The pH of the aqueous work-up is important. Acidic conditions are necessary to hydrolyze the boronate ester, but strongly acidic conditions can promote protodeboronation, especially for electron-rich phenylboronic acids. | Adjust the pH carefully during the work-up, typically to a pH of 2-4. For sensitive substrates, a milder work-up with saturated ammonium chloride may be beneficial.[9] |
Troubleshooting Common Issues:
-
Low Yield: This can be due to incomplete Grignard formation (check magnesium quality and solvent dryness), quenching of the Grignard reagent, or inefficient hydrolysis.
-
Formation of Byproducts: The primary byproducts are diarylborinic acids and triarylboranes from multiple additions. Strict adherence to low temperatures and appropriate stoichiometry is key to minimizing these. Benzene (from quenching of the Grignard reagent) and biphenyl (from Wurtz coupling) can also be observed.
-
Difficulty in Purification: Boronic acids can sometimes be challenging to purify due to their polarity and tendency to form trimeric anhydrides (boroxines).[1] Recrystallization is the most common purification method.
Scope and Limitations: Navigating Functional Group Compatibility
A significant limitation of the Grignard-based synthesis of phenylboronic acids is the incompatibility of the Grignard reagent with acidic protons and certain functional groups.[10] The strongly basic and nucleophilic nature of the Grignard reagent restricts the types of substituents that can be present on the starting aryl halide.
Functional Group Compatibility Diagram
Caption: Functional group compatibility with Grignard reagent formation.
For substrates with incompatible functional groups, the use of protecting groups is a viable strategy. For example, carbonyl groups can be protected as acetals, which are stable to Grignard reagents and can be deprotected under acidic conditions during the work-up.[11] Alternatively, other synthetic methods that are more tolerant of functional groups, such as palladium-catalyzed borylation reactions, may be more suitable.[2][12]
Conclusion and Future Outlook
The synthesis of substituted phenylboronic acids via the Grignard reaction remains a cornerstone of synthetic organic chemistry due to its cost-effectiveness and broad applicability for many substitution patterns. A deep understanding of the reaction mechanism, meticulous control of experimental parameters, and an awareness of the method's limitations are essential for consistent success. While newer methods, particularly those employing transition metal catalysis, offer greater functional group tolerance, the Grignard approach continues to be a valuable and often preferred method for the synthesis of a wide range of phenylboronic acids. Future developments in this area may focus on the use of flow chemistry to improve safety and scalability, as well as the development of more robust Grignard-type reagents with enhanced functional group compatibility.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 7. byjus.com [byjus.com]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 10. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]
Methodological & Application
Introduction: The Challenge of Coupling Deactivated Aryl Chlorides
An In-Depth Guide to Suzuki-Miyaura Coupling with (3-Chloro-4-cyanophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using this compound. The protocol addresses the specific challenges associated with coupling an electron-deficient boronic acid with aryl chlorides, which are known for their lower reactivity compared to bromides or iodides.[1][2] This guide is designed to provide not just a procedural checklist, but a foundational understanding of the reaction mechanism and the rationale behind component selection, enabling researchers to optimize conditions and troubleshoot effectively.
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[3][4] Its application is widespread in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where biaryl structures are common motifs.[5][6]
However, the reaction's success is highly dependent on the substrates. Aryl chlorides, while economically attractive and widely available, present a significant kinetic barrier.[2] The strength of the C-Cl bond makes the initial, often rate-determining, oxidative addition step to the Pd(0) catalyst sluggish.[1] This challenge is compounded when using this compound, a nucleophile bearing two electron-withdrawing groups (-Cl, -CN). These groups can increase the boronic acid's susceptibility to competitive side reactions, such as protodeboronation, especially under the basic conditions required for the coupling.[7]
This guide details a robust protocol leveraging modern catalyst systems specifically designed to overcome these hurdles, ensuring high-yield synthesis of the desired biaryl products.
Mechanistic Rationale: Engineering a Successful Catalytic Cycle
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Suzuki-Miyaura reaction. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][7] For challenging substrates, each step must be carefully facilitated through the strategic selection of catalyst, ligand, base, and solvent.
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the aryl-chloride bond. This is the most demanding step for aryl chlorides.[1] To drive this process, the palladium center must be highly electron-rich to facilitate the cleavage of the strong C-Cl bond. This is achieved by using bulky, electron-donating ligands such as dialkylbiaryl phosphines or N-heterocyclic carbenes (NHCs).[6][8][9]
-
Transmetalation : Before the boronic acid can transfer its organic group to the palladium center, it must be activated by a base.[4] The base converts the neutral boronic acid into a more nucleophilic anionic boronate species (e.g., [Ar-B(OH)₃]⁻). This boronate then displaces the halide on the Pd(II) complex, transferring the aryl group from boron to palladium.
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7] Bulky ligands are known to accelerate this step by promoting the collapse of the palladium complex.[1][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Protocol Component Selection
The choice of each reagent is critical for successfully coupling deactivated aryl chlorides.
| Component | Recommended Choice(s) | Rationale |
| Aryl Halide | Aryl Chloride (Ar-Cl) | The electrophilic partner. While less reactive than bromides, its use is economically advantageous. |
| Boronic Acid | This compound | The nucleophilic partner. Electron-deficient nature requires careful condition selection to prevent decomposition. |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, air-stable Pd(II) or Pd(0) precatalysts that are reduced in situ to the active Pd(0) catalyst.[7] |
| Ligand | SPhos or XPhos | Critical Choice. These bulky, electron-rich Buchwald phosphine ligands excel at promoting the difficult oxidative addition of aryl chlorides and enhance catalyst stability and turnover.[6][10] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong base effective for activating the boronic acid while often minimizing base-induced side reactions. Stronger bases like NaOH can be used but may increase risk of protodeboronation or nitrile hydrolysis.[1][6] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 v/v) | Anhydrous aromatic or etheral solvents are primary. A small amount of water is often beneficial to dissolve the inorganic base and facilitate the formation of the active boronate species.[7][8] |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of a generic aryl chloride with this compound. Reaction conditions may require optimization depending on the specific aryl chloride used.
Safety Precaution: this compound is harmful if swallowed and causes skin and serious eye irritation.[11] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are toxic and should be handled with care.
Reagent Table (Example for 1.0 mmol Scale)
| Reagent | M. Wt. | Equiv. | Amount (mg) | Amount (mmol) |
| Aryl Chloride | - | 1.0 | - | 1.0 |
| This compound | 181.39 | 1.2 | 218 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol % Pd) | 9.2 | 0.01 |
| SPhos | 410.53 | 0.02 (2 mol %) | 8.2 | 0.02 |
| K₃PO₄ (anhydrous) | 212.27 | 2.0 | 425 | 2.0 |
| Toluene (degassed) | - | - | - | 5.0 mL |
| H₂O (degassed) | - | - | - | 0.5 mL |
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (218 mg, 1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and anhydrous K₃PO₄ (425 mg, 2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum or cap. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using a syringe, add degassed toluene (5.0 mL) and degassed water (0.5 mL) to the flask. The mixture will appear as a suspension.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Work-up : Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.[10]
Caption: A typical experimental workflow for the Suzuki coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation due to oxygen. 2. Insufficiently active catalyst system for the specific aryl chloride. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique. 2. Increase reaction temperature (e.g., to 110 °C). Try a different ligand (e.g., XPhos) or a pre-formed Pd(II)-NHC precatalyst.[5][6] |
| Protodeboronation | 1. Decomposition of the electron-deficient boronic acid under basic/aqueous conditions.[7] | 1. Use a milder base (e.g., K₂CO₃). 2. Minimize the amount of water or run under anhydrous conditions (note: this may slow transmetalation). 3. Consider converting the boronic acid to a more stable pinacol boronate ester prior to coupling.[12] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen and Pd(II) species leads to oxidative coupling of two boronic acid molecules.[7] | 1. Improve degassing procedures. 2. Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction. |
| Incomplete Reaction | 1. Catalyst has died. 2. Reaction has reached equilibrium. | 1. Add another portion of catalyst/ligand. 2. Increase the equivalents of the boronic acid to 1.5. |
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl chlorides is a challenging but highly achievable transformation. Success hinges on recognizing the inertness of the C-Cl bond and the potential instability of the electron-poor boronic acid. By employing a highly active catalyst system, such as one based on a bulky and electron-rich Buchwald phosphine ligand, and by carefully controlling the reaction conditions to favor the desired catalytic cycle over side reactions, researchers can reliably synthesize complex biaryl structures. This protocol serves as a robust starting point for further exploration and optimization in the fields of pharmaceutical development and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 1008415-02-8 [sigmaaldrich.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of (3-Chloro-4-cyanophenyl)boronic Acid in Pharmaceutical Intermediate Synthesis
Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry
In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. (3-Chloro-4-cyanophenyl)boronic acid has emerged as a highly valuable and versatile building block, primarily due to its unique combination of reactive and electronically-tuned functional groups. Its structure features a boronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, alongside a strategically positioned chloro substituent and an electron-withdrawing cyano group. This specific arrangement allows for its facile incorporation into target molecules and provides medicinal chemists with critical handles to modulate the electronic properties, metabolic stability, and binding interactions of drug candidates.[1]
The principal application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to create biaryl or heteroaryl-aryl scaffolds.[2] These structural motifs are prevalent in a vast array of clinically significant therapeutics, particularly in the realm of kinase inhibitors, where precise molecular recognition is key to efficacy and selectivity.[1][3][4] This document serves as a comprehensive guide for researchers, providing in-depth protocols and technical insights into the effective utilization of this compound in the synthesis of pharmaceutical intermediates.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of the reagent's properties and handling requirements is essential for safe and successful experimentation.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 1008415-02-8 | [5][6] |
| Molecular Formula | C₇H₅BClNO₂ | [6][7] |
| Molecular Weight | 181.38 g/mol | [6] |
| Appearance | White to off-white solid/powder | [5][7] |
| Purity | Typically ≥97-98% | [5][6] |
| Storage | Store at 2-8°C, sealed in a dry environment | [5][6] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][8] |
Handling Precautions: Due to the hazardous nature of the compound, all manipulations must be performed inside a certified chemical fume hood.[9][10][11] Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.[9][10]
Core Application: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the efficient synthesis of substituted biaryl compounds.
Reaction Principle and Mechanism
The reaction facilitates the formation of a C-C bond by coupling the organoborane (boronic acid) with an organohalide (e.g., aryl bromide, iodide, or triflate) in the presence of a palladium catalyst and a base.[2][12][13] The catalytic cycle is a well-established, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The base activates the boronic acid, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[2][12]
Diagram 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Importance in Pharmaceutical Synthesis
The modularity of the Suzuki-Miyaura coupling makes it an indispensable tool in drug discovery.[14] It allows for the rapid synthesis of analog libraries by varying the coupling partners, which is essential for developing structure-activity relationships (SAR). The 2-chloro-4-cyanophenyl moiety introduced by this specific boronic acid is a key structural element in many targeted therapies, where it can engage in crucial hydrogen bonding or hydrophobic interactions within the target protein's active site.
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of a biaryl intermediate via Suzuki-Miyaura coupling.
General Workflow
The experimental process follows a logical sequence from preparation and reaction execution to product isolation and purification.
Diagram 2: Experimental workflow for Suzuki-Miyaura coupling.
Reagents and Equipment
Table 2: Materials for a Representative Suzuki-Miyaura Coupling
| Reagent / Equipment | Grade / Type | Supplier | Notes |
| This compound | ≥97% | Commercially Available | The limiting reagent (1.0 equiv.). |
| Aryl Bromide (Ar-Br) | ≥98% | Commercially Available | Coupling partner (1.2 equiv.). |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Palladium source (e.g., 2 mol%). |
| SPhos or XPhos | Ligand Grade | Commercially Available | Buchwald phosphine ligand (e.g., 4 mol%). |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | Base (2.0-3.0 equiv.). |
| 1,4-Dioxane & Water | Anhydrous / Degassed | Commercially Available | Solvent system (e.g., 4:1 v/v). |
| Schlenk Flask & Stir Bar | - | Standard Lab Supplier | For reaction under inert atmosphere. |
| Inert Gas (Argon or Nitrogen) | High Purity | - | For creating an inert environment. |
| Standard Glassware | - | - | For workup and purification. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Synthesis Protocol
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl bromide (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv.).[11]
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a strictly anaerobic environment.[11] This step is critical as the Pd(0) active species is oxygen-sensitive.
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[11]
-
Reaction: Place the flask in a pre-heated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[15] Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[16]
Troubleshooting and Optimization
Table 3: Common Issues and Solutions in Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand.2. Insufficiently inert atmosphere.3. Inappropriate base or temperature. | 1. Use a fresh batch of catalyst/ligand or consider a more robust pre-catalyst.2. Ensure proper degassing of solvents and thorough purging of the reaction vessel.3. For less reactive halides (chlorides), stronger bases (e.g., Cs₂CO₃) and higher temperatures (100-120 °C) may be required. | [11] |
| Formation of Homocoupled Side Product | 1. Non-optimal stoichiometry.2. Oxygen contamination. | 1. Use a slight excess of the boronic acid (1.2-1.5 equiv.).2. Improve the inerting procedure. | [11] |
| Protodeborylation (Loss of -B(OH)₂) | 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature. | 1. Ensure anhydrous conditions if the protocol is sensitive to water.2. Monitor the reaction closely and stop it once the starting material is consumed. | [11] |
Conclusion
This compound is a powerful and strategic reagent for the synthesis of complex pharmaceutical intermediates. Its utility, primarily leveraged through the robust and versatile Suzuki-Miyaura cross-coupling reaction, enables the direct installation of a synthetically versatile and electronically tuned phenyl ring. The protocols and insights provided herein demonstrate that with careful attention to reaction conditions and safety protocols, this building block can be effectively employed to accelerate the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties [mdpi.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1008415-02-8 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. Boronic acid, B-(3-chloro-4-cyanophenyl)- | CymitQuimica [cymitquimica.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 16. organic-synthesis.com [organic-synthesis.com]
(3-Chloro-4-cyanophenyl)boronic acid as a building block for active pharmaceutical ingredients
An Application Guide to (3-Chloro-4-cyanophenyl)boronic acid in the Synthesis of Pharmaceutical Scaffolds
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the efficient and precise construction of complex molecular architectures is paramount. Boronic acids have emerged as indispensable building blocks, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[1] Among these, this compound is a particularly valuable reagent. Its substituted phenyl ring, featuring an electron-withdrawing cyano group and a strategically placed chlorine atom, allows for the synthesis of highly functionalized biaryl and heteroaryl structures that are common motifs in a wide range of active pharmaceutical ingredients (APIs).
This building block is primarily utilized in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] The stability of boronic acids to air and moisture, combined with the mild reaction conditions of the Suzuki-Miyaura coupling, makes them ideal for use in complex synthetic pathways, accelerating the discovery and development of novel therapeutics.[1] This guide provides an in-depth look at the properties, applications, and detailed protocols for using this compound as a key intermediate in pharmaceutical synthesis.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties is the foundation of any successful synthetic protocol.
| Property | Value | Source(s) |
| CAS Number | 1008415-02-8 | [4] |
| Molecular Formula | C₇H₅BClNO₂ | [4][5] |
| Molecular Weight | 181.38 g/mol | [4][5] |
| Appearance | Solid (typically white to off-white powder) | [5] |
| Purity | Typically ≥97% or ≥98% | [4] |
| Storage | Sealed in dry, 2-8°C | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
| Precautionary Statements | P261 (Avoid breathing dust), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/eye protection) | [6] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this compound. This palladium-catalyzed process forges a C(sp²)–C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, a critical transformation for synthesizing biaryl drug scaffolds.[3][7]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. This is often the rate-limiting step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Application Protocol: Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Intermediate
DPP-4 inhibitors are a class of oral hypoglycemics used for treating type 2 diabetes.[9][10] Many of these inhibitors feature a central biaryl or heteroaryl-aryl core. The following protocol details the synthesis of a key intermediate by coupling this compound with a functionalized bromopyridine, a common scaffold in medicinal chemistry.[11]
Reaction Scheme

Fig 2. Synthesis of a biaryl intermediate via Suzuki-Miyaura coupling.
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.2 equiv)
-
2-Bromo-5-methylpyridin-4-amine (1.0 equiv, limiting reagent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (deionized and degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-methylpyridin-4-amine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent ratio is critical for reagent solubility and reaction kinetics.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15 minutes. This step is crucial to remove any dissolved oxygen that could deactivate the catalyst.[12]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (bromopyridine) is consumed (typically 8-16 hours).[11]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), to afford the pure biaryl product.[11]
Expertise & Causality: Justification of Experimental Choices
-
Choice of Catalyst: While Pd(PPh₃)₄ is a robust and common choice, couplings involving electron-deficient boronic acids (like the title compound due to the -CN and -Cl groups) can sometimes be challenging.[13] In such cases, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) coupled with a palladium precatalyst can accelerate the reaction by promoting the oxidative addition and reductive elimination steps.[13][14]
-
Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which facilitates the transmetalation step with the Pd(II) complex.[2][3] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, with stronger bases often being more effective for sluggish reactions.[12]
-
Solvent System: A mixture of an organic solvent (like dioxane or isopropanol) and water is frequently used. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. The presence of oxygen can lead to the formation of inactive palladium oxides and promote the undesirable homocoupling of the boronic acid.[12] Therefore, rigorous degassing and maintaining an inert atmosphere are critical for reproducibility and high yields.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Ineffective base or solvent. | 1. Use a fresh catalyst or switch to a more active precatalyst (e.g., a Buchwald G3 precatalyst).[12][13] 2. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of inert gas. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Slow or Stalled Reaction | 1. Insufficient temperature. 2. Challenging substrates (steric hindrance or poor electronics). 3. Low catalyst loading. | 1. Increase the reaction temperature incrementally (e.g., to 110 °C), checking for substrate stability. 2. Switch to a more active catalyst system with bulky, electron-rich ligands.[13] 3. Increase catalyst loading (e.g., from 3 mol% to 5 mol%). |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of excess water or protic sources. 2. High temperature or prolonged reaction time. 3. Boronic acid instability (common with electron-deficient arylboronic acids).[15] | 1. Use anhydrous solvents and a carefully controlled amount of water. 2. Monitor the reaction closely and stop it once the limiting reagent is consumed. 3. Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable and slowly hydrolyzes in situ.[15] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Rigorously exclude oxygen from the reaction.[12] 2. Use a more stable catalyst system or optimize the ligand-to-palladium ratio. |
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemscene.com [chemscene.com]
- 5. Boronic acid, B-(3-chloro-4-cyanophenyl)- | CymitQuimica [cymitquimica.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. oatext.com [oatext.com]
- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Ligand Selection for Suzuki Reactions Involving (3-Chloro-4-cyanophenyl)boronic Acid
An Application Guide for Researchers
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly in the formation of biaryl structures ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1][2] The reaction's appeal lies in its mild conditions, broad functional group tolerance, and the use of generally stable and low-toxicity organoboron reagents.[3][5]
This guide focuses on a specific, and often challenging, substrate: (3-Chloro-4-cyanophenyl)boronic acid . The presence of two powerful electron-withdrawing groups—a chloro and a cyano group—renders the boron center highly electron-deficient. This electronic property presents distinct challenges within the catalytic cycle, primarily by slowing the crucial transmetalation step, which relies on the nucleophilic transfer of the organic moiety from boron to the palladium center.[6][7][8] Furthermore, such electron-deficient boronic acids can be susceptible to competitive side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source.[8][9]
Success with this substrate is therefore not incidental; it is a direct result of a rational and informed selection of the catalyst system, with the choice of ligand being the most critical parameter. This document provides a detailed exploration of the mechanistic considerations and a practical guide to ligand selection to enable efficient and high-yielding Suzuki-Miyaura couplings with this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the catalytic cycle is essential for troubleshooting and optimizing any Suzuki-Miyaura reaction. The process is generally accepted to proceed through three fundamental steps, all orchestrated by a palladium catalyst.[1][10][11][12]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X). This oxidizes the metal center to a Palladium(II) intermediate.[1][3] The reactivity order for halides is typically I > Br > OTf >> Cl.[13]
-
Transmetalation : This is the key bond-forming step where the organic group (R²) is transferred from the boron atom to the Pd(II) center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate "ate" complex, facilitating the transfer.[14] For an electron-deficient boronic acid like our target substrate, this step is often rate-limiting.
-
Reductive Elimination : The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Decisive Role of the Ligand in Overcoming Electronic Deficiencies
For challenging substrates, the ligand is not merely a spectator; it is an active and critical controller of reactivity. The ligand's electronic and steric properties directly influence the rate and efficiency of each step in the catalytic cycle.[1][15]
-
Accelerating Oxidative Addition : Ligands act as Lewis bases, donating electron density to the palladium center. Electron-rich ligands enhance the metal's nucleophilicity, which facilitates the cleavage of the C-X bond of the electrophile, a particularly important role when using less reactive aryl chlorides.[10][15][16]
-
Promoting Reductive Elimination : Sterically bulky ligands are thought to promote reductive elimination.[1][10][17] They create a sterically crowded environment around the metal, favoring the formation of the C-C bond and release of the product, which relieves this strain. This increased bulk also favors the formation of monoligated Pd(0)L species, which are often the most active in oxidative addition.[17]
For the coupling of this compound, the ideal ligand must be a potent electron donor to generate a highly active catalyst that can overcome the sluggish transmetalation step associated with this electron-poor reagent.
Ligand Selection Strategy: A Two-Pronged Approach
To successfully couple this compound, two families of ligands have demonstrated superior performance due to their unique combination of steric bulk and strong electron-donating properties.
Bulky, Electron-Rich Dialkylbiaryl Phosphines
Pioneered by the labs of Stephen Buchwald and others, these ligands have revolutionized cross-coupling chemistry.[17] Their architecture features a biaryl backbone with bulky alkyl substituents on the phosphorus atom. This design provides both significant steric hindrance and strong σ-donation.
-
Key Ligands : XPhos, SPhos, and RuPhos are exemplary members of this class.[18]
-
Mechanism of Action : These ligands promote the formation of highly reactive, monoligated L-Pd(0) species that readily undergo oxidative addition.[17] Their strong electron-donating ability enriches the palladium center, which in turn accelerates the overall catalytic turnover, helping to overcome the high activation barrier for transmetalation with electron-deficient boronic acids.[19] Their effectiveness allows many reactions to proceed at lower temperatures and catalyst loadings.[17][20]
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as powerful alternatives to phosphine ligands.[1][16] They are neutral, two-electron donors that form very strong bonds with transition metals.
-
Key Ligands : IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) are commonly used.[21][22]
-
Mechanism of Action : NHCs are even stronger σ-donors than most electron-rich phosphines.[15] This potent electron donation creates a highly active catalyst capable of activating challenging substrates, including both aryl chlorides and electron-deficient boronic acids.[16][23] The steric bulk of the N-aryl substituents (like diisopropylphenyl groups) shields the metal center and promotes reductive elimination.
Caption: Ligand selection workflow for the target boronic acid.
Comparative Data for Ligand Scaffolds
The following table summarizes the characteristics of recommended ligands for coupling electron-deficient boronic acids.
| Ligand Family | Representative Ligands | Key Characteristics | Recommended For |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | - Strong σ-donors- High steric bulk- Promote monoligated Pd(0) species | - Challenging aryl chlorides/bromides- Electron-deficient boronic acids- Sterically hindered substrates |
| N-Heterocyclic Carbenes | IPr, SIPr, IMes | - Very strong σ-donors- Thermally stable- High steric hindrance | - Unreactive aryl chlorides- High-temperature reactions- Overcoming slow transmetalation |
Application Protocol: Ligand Screening for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for screening different ligands to identify the optimal conditions for coupling this compound with a representative aryl bromide.
Materials & Reagents:
-
Organoboron: this compound (1.2 equiv)
-
Aryl Halide: e.g., 4-Bromoanisole (1.0 equiv, 1.0 mmol)
-
Palladium Precatalyst: Pd₂(dba)₃ (1 mol % Pd) or Pd(OAc)₂ (2 mol %)
-
Ligand: (e.g., XPhos, SPhos, IPr, SIPr) (2-4 mol %)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene, and Water (e.g., 10:1 v/v mixture, degassed)
-
Equipment: Schlenk flask or sealed vial, magnetic stirrer, heating block, inert gas line (Argon or N₂), TLC plates, GC-MS vials.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 9.2 mg Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., 19.1 mg XPhos, 0.04 mmol), and the base (e.g., 424 mg K₃PO₄, 2.0 mmol).
-
Rationale: Adding the solid components first under an inert atmosphere prevents degradation of the air-sensitive catalyst and ligand.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.
-
Rationale: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.
-
-
Addition of Reactants: Under a positive pressure of inert gas, add the aryl halide (e.g., 187 mg 4-bromoanisole, 1.0 mmol) and the this compound (e.g., 218 mg, 1.2 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL Toluene and 1 mL water) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously for the planned reaction time (e.g., 4-24 hours).
-
Monitoring: Periodically check the reaction progress by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS to observe the consumption of the starting material and formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Optimization & Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently active ligand.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Switch to a more electron-rich/bulky ligand (e.g., from PPh₃ to XPhos or IPr).3. Increase the reaction temperature in 10-20 °C increments. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents or reduce the amount of water. Consider using boronic esters (e.g., pinacol ester) which are more stable.[6][8]2. Use a more active catalyst system to shorten the reaction time. |
| Homocoupling of Boronic Acid (Glaser coupling) | Presence of oxygen. | Improve degassing techniques and ensure a robust inert atmosphere throughout the reaction. |
| Poor Yield with Aryl Chloride | Oxidative addition is too slow. | Switch to a more electron-rich and bulky ligand system known for activating chlorides, such as XPhos, SPhos, or an NHC ligand like IPr.[10][16] |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging due to its electron-deficient nature, is a highly achievable transformation with a rational approach to catalyst selection. The key to success lies in choosing a ligand that is both sterically demanding and a potent electron donor. Bulky dialkylbiaryl phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (e.g., IPr, SIPr) are the premier classes of ligands for this purpose. They generate highly active palladium catalysts that can overcome the inherently slow transmetalation step and drive the reaction to completion, providing efficient access to valuable, highly functionalized biaryl compounds.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. wwjmrd.com [wwjmrd.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 21. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Base Selection for Suzuki-Miyaura Coupling of Chloro-Substituted Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex biaryl structures essential for pharmaceutical and materials science. The coupling of chloro-substituted arylboronic acids with aryl chlorides presents a unique set of challenges, primarily due to the lower reactivity of the C-Cl bond and the delicate stability of the boronic acid moiety. The selection of an appropriate base is not a trivial experimental parameter but a critical determinant of reaction success, influencing yield, reaction rate, and selectivity. This document provides a detailed guide to understanding the multifaceted role of the base, strategies for its rational selection, and a practical protocol for optimizing reaction conditions.
Introduction: The Challenge of Chloro-Substituted Substrates
The Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[1] While aryl bromides and iodides are common substrates, the use of more abundant and cost-effective aryl chlorides requires more robust catalytic systems to overcome the high activation barrier of the C-Cl bond.[2][3] Compounding this challenge is the use of chloro-substituted arylboronic acids, which can be susceptible to base-mediated decomposition pathways like protodeboronation.[4] Therefore, the choice of base must strike a fine balance: it must be sufficiently strong to promote the catalytic cycle efficiently but not so aggressive as to degrade the sensitive boronic acid starting material.
The Mechanistic Role of the Base in the Catalytic Cycle
The base is an indispensable component of the Suzuki-Miyaura catalytic cycle, primarily intervening in the crucial transmetalation step.[5] Its role is to activate the organoboron species, rendering it more nucleophilic and capable of transferring its organic group to the palladium center. Two primary pathways are generally accepted for this activation[6]:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate species is significantly more reactive towards the palladium(II) halide complex in the transmetalation step.[7]
-
Hydroxide Pathway: The base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide species. This intermediate then reacts with the neutral boronic acid.[8]
The operative pathway is often dependent on the specific base, solvent, and substrates used. Weaker bases like carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[6]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Critical Factors in Base Selection
The choice of base is a multifactorial decision that requires consideration of the base's intrinsic properties and its interplay with the specific substrates and reaction conditions.
Base Strength (pKa)
The basicity of the chosen reagent is a primary determinant of its effectiveness. Stronger bases can accelerate the reaction but also increase the risk of side reactions, particularly the degradation of the chloro-substituted arylboronic acid.
-
Strong Bases (e.g., NaOH, KOH, NaOtBu): While effective in activating the catalytic cycle, these bases can promote protodeboronation, a detrimental side reaction where the boronic acid is converted to the corresponding arene.[4][9] They are generally reserved for very unreactive aryl chlorides where high activation is necessary and the boronic acid is robust.
-
Moderate/Weak Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These are the most commonly used bases for Suzuki couplings involving sensitive substrates.[6] Potassium phosphate (K₃PO₄) is particularly effective for coupling nitrogen-containing heterocycles.[6] Carbonates, especially cesium carbonate (Cs₂CO₃), are often superior for sterically hindered substrates.[6]
-
Fluoride Sources (e.g., KF, CsF): Fluoride ions are thought to play a unique role in activating the boronic acid, potentially by forming a highly nucleophilic trifluoroborate species in situ.[2][6] They are considered mild and can be effective when other bases fail or when base-labile functional groups are present.
Steric Hindrance
The steric bulk of both the base and the substrates can influence the outcome of the reaction. For sterically demanding coupling partners, a more hindered base might be less effective at accessing the boron center. Conversely, the choice of ligands on the palladium catalyst also plays a critical role, with bulky ligands often favoring the reductive elimination step and preventing catalyst deactivation.[10][11]
Solubility
The solubility of the base in the chosen solvent system is crucial for achieving consistent and reproducible results. Many of the inorganic bases used in Suzuki couplings have limited solubility in organic solvents. The use of a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) is common to facilitate the interaction of all reaction components.[5] Anhydrous, finely powdered bases like K₃PO₄ can also be effective in anhydrous organic solvents.[9]
Base-Mediated Boronic Acid Decomposition
A significant challenge, especially with electron-deficient or heteroaryl boronic acids, is protodeboronation.[4] This process is often base-mediated and involves the replacement of the boronic acid group with a hydrogen atom. The rate of protodeboronation is highly pH-dependent.[4]
Strategies to Mitigate Protodeboronation:
-
Use milder bases (e.g., K₃PO₄, KF).[9]
-
Employ boronic esters (e.g., pinacol esters), which are generally more stable.[9]
-
Consider base-free or "cationic" Suzuki coupling conditions for acutely base-sensitive substrates.[12][13]
Comparative Data of Common Bases
The following table summarizes the performance of various bases commonly employed in Suzuki-Miyaura couplings, with a focus on their applicability to aryl chloride substrates.
| Base | Common Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, aryl chlorides | 85-98% | A widely used, cost-effective, and efficient base for a broad range of substrates.[6][14] |
| K₂CO₃ | Aryl bromides, aryl chlorides, heteroaryl halides | 80-95% | Another common and effective carbonate base.[6] |
| Cs₂CO₃ | Aryl bromides, aryl chlorides, sterically hindered substrates | 90-99% | Often provides superior results, especially for challenging substrates (the "caesium effect").[6] |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.[6] |
| KOH / NaOH | Aryl bromides | 70-90% | Strong bases that can lead to side reactions and boronic acid decomposition.[6][9] |
| KF | Aryl bromides, base-sensitive substrates | Moderate to high | Fluoride ions play a unique role in activating the boronic acid.[2][6] |
Protocol: Screening Bases for Suzuki Coupling of Chloro-Arylboronic Acids
Optimizing the base is a critical step in developing a robust Suzuki coupling protocol.[15] A parallel screening approach is highly recommended.
Caption: Figure 2: Workflow for Base Screening.
Materials
-
Chloro-substituted arylboronic acid (1.2 - 1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, or other phosphine/NHC ligands; 2-10 mol%)
-
Bases for screening (e.g., anhydrous powdered K₂CO₃, K₃PO₄, Cs₂CO₃, KF; 2.0 - 3.0 equiv each)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure
-
Preparation: In an inert atmosphere glovebox, add the aryl chloride, chloro-substituted arylboronic acid, palladium catalyst, and ligand to a series of reaction vials.
-
Base Addition: To each vial, add a different base from the screening set. Ensure accurate weighing of all components.
-
Reaction Initiation: Add the anhydrous, degassed solvent to each vial via syringe. Seal the vials tightly.
-
Heating and Stirring: Place the vials in a preheated heating block or oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing by TLC, GC-MS, or LC-MS. Check for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.
-
Work-up and Analysis: Upon completion, cool the reactions to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica or celite to remove palladium residues. Analyze the crude mixture by an appropriate method (e.g., LC-MS with a standard) to determine the relative yield for each base.
-
Optimization: Once the optimal base is identified, further optimization of temperature, concentration, and reaction time can be performed to maximize the yield.[15]
Troubleshooting Guide
| Issue | Possible Cause (Base-Related) | Suggested Solution |
| Low or No Conversion | Base is too weak to promote transmetalation. | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is sufficiently soluble or finely powdered. |
| Significant Protodeboronation | Base is too strong or reaction temperature is too high. | Use a milder base (e.g., KF or K₂CO₃). Lower the reaction temperature. Consider using the corresponding boronic ester. |
| Formation of Side Products | Base is promoting undesired reactions (e.g., hydrolysis of esters). | Select a milder, non-nucleophilic base like K₃PO₄ or KF.[9] |
| Reaction Stalls | Incomplete activation or catalyst deactivation. | Ensure the reaction mixture is properly degassed. The choice of base can influence catalyst stability; screen alternative bases. |
Conclusion
The strategic selection of the base is a paramount consideration for the successful Suzuki-Miyaura coupling of chloro-substituted arylboronic acids. A nuanced understanding of the base's role in the catalytic cycle, coupled with a systematic approach to screening and optimization, is essential for overcoming the inherent challenges of these substrates. By carefully balancing the need for catalytic activation against the risk of substrate degradation, researchers can develop robust and high-yielding protocols for the synthesis of valuable biaryl compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
Application Notes and Protocols for One-Pot Synthesis Strategies Involving (3-Chloro-4-cyanophenyl)boronic acid
Introduction: The Strategic Value of (3-Chloro-4-cyanophenyl)boronic acid in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for molecular scaffolds with precise functionalization is paramount. This compound has emerged as a critical building block, prized for its unique electronic properties and versatile reactivity. The presence of a chloro group, a cyano moiety, and a boronic acid function on a single phenyl ring offers a trifecta of synthetic handles. The boronic acid is a stalwart participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of C-C bond formation.[1] The chloro and cyano groups modulate the electronic nature of the ring and serve as latent sites for further transformations, making this reagent invaluable for constructing complex molecular architectures.[1]
The paradigm of one-pot synthesis, wherein multiple reaction steps are executed in a single vessel without the isolation of intermediates, represents a significant advancement in chemical efficiency. This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps. For researchers and process chemists, one-pot strategies translate to accelerated discovery timelines and more cost-effective manufacturing processes.[2]
This guide provides detailed application notes and protocols for leveraging this compound in one-pot synthetic strategies. We will explore the seamless integration of Suzuki-Miyaura cross-coupling with subsequent intramolecular cyclizations to forge medicinally relevant heterocyclic cores. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles and supported by authoritative literature.
Core Concept: The Power of Tandem Suzuki-Miyaura Coupling and Intramolecular Cyclization
A powerful one-pot strategy involves the initial Suzuki-Miyaura coupling of this compound with a carefully chosen coupling partner. This partner is typically an ortho-functionalized aryl halide, containing a nucleophilic group (e.g., -NH2, -OH) that is poised for a subsequent intramolecular reaction.
The logic behind this tandem approach is elegant in its efficiency. The initial palladium-catalyzed C-C bond formation creates a biaryl intermediate. By judiciously selecting the reaction conditions, this intermediate is not isolated but is instead coaxed to undergo an intramolecular cyclization, often facilitated by the same catalytic system or by a simple change in temperature or addition of a different reagent. This cascade of reactions allows for the rapid construction of complex polycyclic systems from relatively simple starting materials.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (3-Chloro-4-cyanophenyl)boronic acid
Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, (3-Chloro-4-cyanophenyl)boronic acid. As an electron-deficient and sterically demanding reagent, its use often requires careful optimization to achieve high yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of this compound, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Q1: My reaction shows low to no conversion of my aryl chloride starting material. What is the likely bottleneck and how can I fix it?
A1: The most probable bottleneck is the oxidative addition step. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond.[1] For the Pd(0) catalyst to insert into this bond, the catalytic system must be highly active. The electron-withdrawing nature of the cyano group on your boronic acid does not significantly impact this initial step involving the aryl halide partner.
Core Issue: Insufficiently active catalyst to break the C-Cl bond.
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for aryl chlorides.[2] You must use ligands that are both electron-rich and sterically bulky .
-
Electron-richness increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond.[3]
-
Bulkiness promotes the reductive elimination step and helps stabilize the active monoligated Pd(0) species.[4]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are the state-of-the-art for this purpose.[4][5][6]
-
-
Choice of Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state. Modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more efficient as they generate the active L-Pd(0) species cleanly and rapidly.[7]
-
Increase Reaction Temperature: Oxidative addition is often the rate-determining step and has a significant activation energy barrier.[8] Increasing the temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary energy to overcome this barrier. Monitor for substrate or product decomposition at higher temperatures.
Q2: My starting materials are consumed, but the yield of the desired product is low, and I see a significant amount of a byproduct corresponding to my boronic acid without the -B(OH)₂ group. What is this side reaction?
A2: You are observing protodeboronation (or protodeborylation). This is a common and highly problematic side reaction, especially for electron-deficient boronic acids like this compound.[9] The electron-withdrawing chloro- and cyano- groups make the carbon-boron bond more polarized and susceptible to cleavage by a proton source (like water or alcohols) in the reaction mixture, replacing it with a C-H bond.[9][10]
Core Issue: Cleavage of the C-B bond by a proton source, destroying the boronic acid.
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
Mitigation Strategies:
-
Base Selection: Strong, hydroxide-containing bases (like NaOH, KOH) in aqueous media can accelerate protodeboronation. Switch to milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[11][12] These bases are effective at promoting the crucial transmetalation step without being overly harsh.[6]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a derivative that is more stable to the reaction conditions. These derivatives act as a "slow-release" source of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[2]
-
Potassium trifluoroborate salts (Ar-BF₃K): Generally more stable than boronic acids.
-
MIDA boronates: Exceptionally stable, even to chromatography, and release the boronic acid slowly under basic aqueous conditions.[2]
-
-
Minimize Water: While a small amount of water can sometimes be beneficial for dissolving the base and facilitating the catalytic cycle, excess water provides the proton source for protodeboronation. Use anhydrous solvents and a finely powdered, anhydrous base where possible.
Q3: My reaction is producing a symmetrical biaryl derived from my boronic acid (a 2,2'-dichloro-4,4'-dicyanobiphenyl). Why is this homocoupling occurring?
A3: Boronic acid homocoupling is another common side reaction that consumes your nucleophile and reduces the yield of the desired product.[13] It is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[14][15] This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).[14]
-
Pd(II)-Mediated Homocoupling: If you use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂) and its initial reduction to Pd(0) is slow, the Pd(II) can directly react with two equivalents of the boronic acid to cause homocoupling.[15]
Core Issue: Presence of oxygen or reactive Pd(II) species leading to self-coupling of the boronic acid.
Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be degassed thoroughly before use by methods such as sparging with inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.[12][15]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes help, though these can be unstable. A better approach is to use a modern precatalyst that ensures rapid and efficient generation of the active Pd(0) species.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help keep its concentration low and disfavor the homocoupling pathway.[5]
Q4: What is the optimal combination of catalyst, ligand, base, and solvent to start with for this specific coupling?
A4: For a challenging coupling involving an electron-deficient boronic acid and an aryl chloride, a robust, high-activity catalytic system is required from the outset. Below is a recommended starting point for optimization, based on modern best practices.
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (or other G3/G4 precatalyst) (1-3 mol%) | Provides rapid, clean generation of the active L-Pd(0) species, minimizing side reactions and ensuring high catalytic activity.[7] |
| Ligand | XPhos (or SPhos) (1.2 eq. relative to Pd) | A bulky, electron-rich biaryl phosphine ligand proven to be highly effective for the activation of unreactive aryl chlorides.[4] |
| Base | K₃PO₄ (Potassium Phosphate) (2-3 equivalents) | A strong, non-nucleophilic base that effectively promotes transmetalation while minimizing the risk of protodeboronation compared to hydroxide bases.[7][11] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) or Toluene | Aprotic polar ethers or aromatic hydrocarbons are standard. A small amount of water can aid in dissolving the base, but should be minimized to suppress protodeboronation.[7] Ensure rigorous degassing. |
| Temperature | 100-110 °C | Necessary to overcome the activation barrier for the oxidative addition of the aryl chloride. |
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8][16][17]
Experimental Protocols
General Protocol for Coupling with this compound
This protocol provides a robust starting point. The specific amounts and reaction time should be optimized for your specific aryl chloride coupling partner.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with argon or nitrogen for 10-15 minutes. This is a critical step.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: (3-Chloro-4-cyanophenyl)boronic acid in Coupling Reactions
Welcome to the technical support resource for researchers utilizing (3-Chloro-4-cyanophenyl)boronic acid in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your synthetic endeavors. The inherent electronic properties of this compound, stemming from the electron-withdrawing nature of the chloro and cyano groups, make it a valuable reagent but also one that is susceptible to specific side reactions. This guide will equip you with the knowledge to anticipate and mitigate these issues.
Troubleshooting Guide: Common Issues and Solutions
Difficulties in coupling reactions involving this compound often manifest as low yield of the desired product, or the formation of identifiable impurities. The following table outlines common problems, their probable causes related to side reactions, and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Yield of Desired Product | 1. Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, converting the boronic acid back to 3-chloro-4-cyanobenzonitrile. This is a common issue with electron-deficient boronic acids, especially under harsh basic conditions.[1][2][3] | a. Use Milder Bases: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Strong bases can accelerate the decomposition of the boronic acid.[4] b. Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Water is a proton source for protodeboronation.[2][3] c. Use Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These are generally more resistant to protodeboronation.[4][5] d. Lower Reaction Temperature: High temperatures can promote decomposition. If possible, screen for lower effective reaction temperatures. |
| 2. Catalyst Inactivation: The palladium catalyst may be inactive or poisoned. | a. Use Fresh Catalyst: Ensure your palladium source and ligands are of high quality and have not degraded.[6] b. Choose Robust Catalysts: Modern palladacycle precatalysts (e.g., Buchwald G3/G4) are often more stable and efficient at generating the active Pd(0) species.[4] | |
| Significant Formation of Biaryl Homocoupling Product | 1. Oxidative Homocoupling: Two molecules of this compound couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen or Pd(II) species.[7] | a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) to remove oxygen.[6][7] b. Use a Pd(0) Source: Starting with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) can sometimes be advantageous over Pd(II) precatalysts that require in-situ reduction, a step that can be inefficient and lead to side reactions.[4][7] |
| Formation of Dehalogenated Starting Material | 1. Dehalogenation of Aryl Halide Partner: The aryl halide coupling partner loses its halogen atom, which is replaced by a hydrogen atom. | a. Optimize Reaction Conditions: This side reaction can be complex. Screening different bases, solvents, and ligands may be necessary. Sometimes, the choice of phosphine ligand can influence the rate of reductive elimination versus competing pathways. |
| Formation of (3-Chloro-4-carboxamidophenyl)boronic acid or related impurities | 1. Hydrolysis of the Cyano Group: The nitrile functionality can undergo hydrolysis to an amide or carboxylic acid under certain basic or acidic conditions, especially at elevated temperatures in the presence of water.[8] | a. Strictly Anhydrous Conditions: Minimize water content in the reaction. b. Control Basicity/Acidity: Be mindful of the pKa of your chosen base and any potential for acidic workups to promote hydrolysis. If possible, use non-aqueous workup procedures. c. Limit Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of nitrile hydrolysis. Monitor the reaction closely and quench it upon completion. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound prone to decomposition?
A: this compound is considered an electron-deficient arylboronic acid due to the presence of the chloro and cyano groups, which withdraw electron density from the aromatic ring. This electron deficiency makes the carbon atom attached to the boron more susceptible to protonolysis (reaction with a proton source, like water), leading to the cleavage of the C-B bond in a process called protodeboronation.[1][2][3] This is a well-documented instability for electron-deficient arylboronic acids, particularly under basic aqueous conditions.[1]
Q2: What is protodeboronation and how can I visualize it?
A: Protodeboronation is the most common decomposition pathway for boronic acids, where the boronic acid group is replaced by a hydrogen atom.[3] For this compound, this results in the formation of 3-chloro-4-cyanobenzonitrile. The reaction is often catalyzed by acids or bases.[3] Under the basic conditions typical for a Suzuki-Miyaura coupling, the boronic acid exists in equilibrium with its more reactive boronate form. This boronate can then be protonated by a proton source (like water) at the ipso-carbon, leading to the cleavage of the C-B bond.
Caption: Pathway of base-catalyzed protodeboronation.
Q3: Can I use this compound in Buchwald-Hartwig amination reactions?
A: Yes, this compound is not the typical substrate for a Buchwald-Hartwig amination, which couples an amine with an aryl halide or triflate.[9][10][11] You would typically use this compound in a Suzuki-Miyaura reaction to form a C-C bond. If your goal is to synthesize an amine derivative of the 3-chloro-4-cyanophenyl moiety, you would need to start with a suitable aryl halide, such as 3-chloro-4-cyanobromobenzene, and couple it with an amine using the Buchwald-Hartwig reaction.
Q4: How does the choice of solvent affect the stability of my boronic acid?
A: The solvent plays a crucial role. Protic solvents, especially water, can act as proton sources and accelerate protodeboronation.[2] While many Suzuki-Miyaura reactions use aqueous base solutions, minimizing the amount of water or using a biphasic system can be beneficial. Aprotic solvents like dioxane, THF, or toluene are generally preferred. The polarity of the solvent can also influence the solubility of the reagents and the overall reaction rate.[12][13]
Q5: What is the best way to store this compound?
A: Due to its sensitivity to moisture and potential for decomposition, it is best to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8°C) and away from light.[14]
Experimental Protocol: Minimizing Side Reactions in a Suzuki-Miyaura Coupling
This protocol provides a general workflow for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to mitigate the side reactions discussed above.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Workflow Diagram:
Caption: Step-by-step Suzuki-Miyaura coupling workflow.
Step-by-Step Procedure:
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 eq), this compound (1.2 eq), base (2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to a dry Schlenk flask or reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment. This is critical to prevent homocoupling.[7]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed. Avoid unnecessarily long reaction times to minimize potential nitrile hydrolysis.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Be mindful that a basic aqueous workup could potentially hydrolyze the cyano group if not performed efficiently.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting measures, you can significantly improve the success rate of your coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. api.pageplace.de [api.pageplace.de]
- 13. Solvent Effects in Boronic Acid-Diol Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | 1008415-02-8 [sigmaaldrich.com]
Technical Support Center: Preventing Homocoupling of (3-Chloro-4-cyanophenyl)boronic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of (3-Chloro-4-cyanophenyl)boronic acid. Due to its electron-deficient nature, this reagent is particularly susceptible to the formation of a homocoupled biaryl byproduct, 2,2'-dichloro-4,4'-dicyanobiphenyl. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you minimize this side reaction and maximize the yield of your desired cross-coupled product.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause
This section addresses the fundamental principles behind boronic acid homocoupling.
Q1: What is boronic acid homocoupling, and why is it a significant problem?
A: Boronic acid homocoupling is an undesired side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the boronic acid couple with each other to form a symmetrical biaryl. In the context of your experiment, this means two units of this compound react to form 2,2'-dichloro-4,4'-dicyanobiphenyl. This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes your boronic acid reagent, directly lowering the maximum achievable yield of the intended cross-coupled product.
-
Complex Purification: The homocoupled byproduct often has similar polarity and physical properties to the desired product, making separation by standard techniques like column chromatography difficult and time-consuming.
-
Stoichiometric Imbalance: Consumption of the boronic acid alters the optimal stoichiometric ratio between your coupling partners, potentially leading to other side reactions or incomplete conversion of the limiting reagent.
Q2: Why is this compound particularly prone to homocoupling?
A: The susceptibility of a boronic acid to homocoupling is influenced by its electronic properties. This compound possesses two strong electron-withdrawing groups (a chloro group and a cyano group). Research has shown that electron-deficient arylboronic acids are often more prone to homocoupling compared to their electron-rich counterparts, potentially through alternative mechanistic pathways that do not strictly require oxygen.[1][2]
Q3: What are the primary chemical mechanisms that lead to homocoupling?
A: There are two main pathways responsible for boronic acid homocoupling in Suzuki-Miyaura reactions:
-
Oxygen-Mediated Pathway: This is the most common and well-understood mechanism. It is initiated by the reaction of the active Pd(0) catalyst with dissolved oxygen in the solvent to form a palladium-peroxo complex ((η²-O₂)PdL₂).[3][4] This peroxo species readily reacts with the boronic acid, leading through a series of steps to the formation of the homocoupled biaryl.[3][5] This underscores that the rigorous exclusion of oxygen is a paramount concern for suppressing this side reaction.[6][7]
-
Pd(II)-Mediated Pathway: This pathway occurs when using a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂). For the catalytic cycle to begin, the Pd(II) must first be reduced to the active Pd(0) state. This reduction can be accomplished by the boronic acid itself, where two boronic acid molecules are consumed to form one molecule of the homocoupled product and one active Pd(0) catalyst.[6][8][9][10] This initial, "sacrificial" homocoupling can be a significant source of the byproduct at the start of the reaction.
Part 2: Troubleshooting Guide - A Systematic Approach to Prevention
If you are observing more than a few percent of the homocoupled byproduct, use this guide to diagnose and rectify the issue. The following flowchart provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Q4: My reaction is under a nitrogen balloon. Is that enough to remove oxygen? How can I do better?
A: A nitrogen or argon balloon is excellent for maintaining an inert atmosphere but is often insufficient for removing dissolved oxygen from the reaction solvents. Dissolved oxygen is a primary culprit in homocoupling.[7][11]
Solution: Implement a thorough degassing procedure.
The most effective method is subsurface sparging.
-
Combine your solvent(s), aryl halide, and base in the reaction vessel.
-
Insert a long needle connected to an inert gas line (Nitrogen or Argon) so that its tip is below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solution for 20-30 minutes. You should see vigorous bubbling.
-
After sparging, remove the needles and add the palladium catalyst and the boronic acid under a positive pressure of inert gas. This ensures that no air re-enters the flask.
Q5: Which palladium source should I use to minimize homocoupling?
A: As discussed in Q3, Pd(II) sources can initiate the reaction via a homocoupling pathway. Therefore, the choice of palladium source is critical.[6]
Solution: Use a Pd(0) source or a modern, well-defined precatalyst.
| Palladium Source Type | Examples | Activation | Homocoupling Risk |
| Pd(II) Salts | Pd(OAc)₂, PdCl₂ | Requires reduction by boronic acid, ligand, or additive. | High (during initial reduction)[9] |
| Pd(0) Complexes | Pd₂(dba)₃, Pd(PPh₃)₄ | Active Pd(0) source; no reduction needed. | Low (avoids initial reduction step)[9][12] |
| Buchwald Precatalysts | SPhos-G3, XPhos-G4 | Cleanly and rapidly generates active Pd(0) L₁ species. | Very Low (designed for efficient catalyst activation)[9] |
Recommendation: For challenging substrates like this compound, using a Buchwald-type precatalyst is highly recommended as it provides a clean, efficient entry into the catalytic cycle, minimizing the opportunity for side reactions.
Q6: My current ligand isn't working well. What are the best ligands to suppress homocoupling?
A: Ligands modulate the stability and reactivity of the palladium center. The right ligand can dramatically accelerate the desired cross-coupling catalytic cycle, making the slower, off-cycle homocoupling pathway kinetically unfavorable.[12]
Solution: Use bulky and electron-rich phosphine ligands.
These ligands promote the key steps of oxidative addition and reductive elimination in the main Suzuki cycle.[12][13] For an electron-deficient arylboronic acid, a ligand that facilitates rapid transmetalation and reductive elimination is key.
| Recommended Ligands | Class | Key Features & Rationale |
| SPhos | Biarylphosphine | Excellent general ligand; specifically shown to provide good yields of cross-coupling products with electron-deficient boronic acids prone to homocoupling.[1] |
| XPhos | Biarylphosphine | Very bulky and electron-rich; highly effective at promoting fast reductive elimination, outcompeting homocoupling.[9] |
| P(t-Bu)₃ | Alkylphosphine | A strong electron-donating ligand that promotes oxidative addition, especially with less reactive aryl chlorides.[12][14] |
| N-Heterocyclic Carbenes (NHCs) | Carbene Ligand | Strong σ-donors that form very stable bonds with palladium, often suppressing side reactions effectively.[9][12] |
Q7: How does my choice of base impact this side reaction?
A: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can participate in transmetalation.[14] However, an overly aggressive or poorly soluble base can lead to poor reaction kinetics and promote side reactions.
Solution: Use a moderately weak, soluble inorganic base.
For this substrate, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. They are generally effective without being overly harsh, which can help prevent degradation of sensitive functional groups and minimize side reactions.[9] Stronger bases like hydroxides should be used with caution, as they can sometimes accelerate undesired pathways.
Q8: Are there any additives that can actively suppress homocoupling?
A: Yes. If you are still observing homocoupling despite optimizing other parameters, an additive can be employed to "scavenge" the species that promote it.
Solution: Add potassium formate (HCO₂K).
Potassium formate has been shown to act as a mild reducing agent.[11] It can reduce residual Pd(II) species in the reaction mixture to Pd(0) without interfering with the main catalytic cycle. This effectively minimizes the concentration of Pd(II) available to participate in the Pd(II)-mediated homocoupling pathway.[6][11]
| Additive | Effect on Homocoupling |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
| Data adapted from a study demonstrating the suppression of a homocoupling byproduct.[6] |
Part 3: Recommended Protocol
This protocol incorporates the best practices discussed above to minimize the homocoupling of this compound in a typical Suzuki-Miyaura reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos-G3) (1-2 mol%)
-
SPhos ligand (1-2 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (for work-up)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and the base (e.g., K₃PO₄, 2.5 equiv).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water.
-
Rigorous Degassing: Seal the flask with a septum and sparge the mixture by bubbling argon or nitrogen gas through it via a long needle for 20-30 minutes, with a vent needle in place.
-
Catalyst & Reagent Addition: While maintaining a positive pressure of inert gas, add the this compound (1.3 equiv), the SPhos ligand (if not using a precatalyst that includes it), and finally the palladium precatalyst (e.g., SPhos-G3).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Caption: Experimental workflow for robust Suzuki-Miyaura coupling.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for (3-Chloro-4-cyanophenyl)boronic acid
Welcome to the technical support center for (3-Chloro-4-cyanophenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical protocols needed to overcome common challenges and achieve optimal results in your syntheses.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, stability, and reactivity of this compound.
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: this compound should be stored in a tightly sealed container in a dry environment, ideally at 2-8°C.[1] Boronic acids, in general, can be susceptible to dehydration to form boroxines, which can impact reactivity.[2][3] Proper storage minimizes exposure to moisture and atmospheric oxygen, preserving the integrity of the reagent for consistent performance in your reactions.
Q2: I am observing a significant amount of a side product that appears to be 2-chlorobenzonitrile. What is happening and how can I prevent it?
A2: The formation of 2-chlorobenzonitrile is a classic example of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5] This is particularly prevalent with electron-deficient arylboronic acids like this compound, especially under basic aqueous conditions.[6][7] The presence of water and a strong base can facilitate this undesired protonolysis.[8]
To mitigate protodeboronation:
-
Use Anhydrous Conditions: Switching to a well-dried, anhydrous solvent can significantly reduce the availability of protons.[8]
-
Select a Milder Base: Strong bases like NaOH can accelerate protodeboronation.[8] Consider using weaker inorganic bases such as K₂CO₃ or Cs₂CO₃, or organic bases.[8][9]
-
Protect the Boronic Acid: In challenging cases, converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate ester, can be an effective strategy.[4][10] These derivatives often exhibit greater stability and release the active boronic acid slowly under the reaction conditions.[4]
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the initial parameters I should investigate?
A3: Low yields in Suzuki-Miyaura couplings can stem from several factors. Here’s a checklist of initial troubleshooting steps:
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[5][8] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[8]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[5][8] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are properly degassed.[8]
-
Reagent Purity: Verify the purity of all your reagents, including the boronic acid and the coupling partner (aryl halide/triflate).[8]
-
Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent.[8] The base must be sufficiently strong to facilitate the transmetalation step of the catalytic cycle but not so strong as to cause degradation of your starting materials or product.[9][11]
Q4: Can I use this compound with aryl chlorides as coupling partners?
A4: Yes, but coupling with aryl chlorides is generally more challenging than with aryl bromides or iodides due to the stronger carbon-chlorine bond, which makes the oxidative addition step of the catalytic cycle slower.[12][13][14] To achieve successful coupling with aryl chlorides, you will likely need to employ more specialized conditions:
-
Advanced Catalysts: Utilize palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[14][15][16] These ligands enhance the electron density on the palladium center, facilitating the oxidative addition of the aryl chloride.[12]
-
Stronger Bases and Higher Temperatures: More forcing conditions, such as stronger bases (e.g., K₃PO₄ or KOtBu) and higher reaction temperatures, are often necessary.[12][17]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols and decision-making frameworks to address specific experimental challenges.
Guide 2.1: Systematic Optimization of a Suzuki-Miyaura Coupling Reaction
If you are experiencing consistently low yields or complex product mixtures, a systematic optimization of the reaction parameters is recommended.
Experimental Protocol: Parameter Screening
This protocol outlines a methodical approach to screen key reaction variables. It is recommended to perform these reactions on a small scale.
1. Reagent Preparation:
- Ensure this compound and your aryl halide coupling partner are pure and dry.
- Use freshly opened or properly stored palladium catalysts and ligands.
- Degas all solvents thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
2. Reaction Setup (General Procedure):
- To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
- Seal the vial with a septum and purge with an inert gas for 5-10 minutes.[18]
- Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
- Add the degassed solvent via syringe.
- Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature.
- Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Parameter Optimization Table
The following table provides a structured approach to optimizing your reaction conditions. Start with the baseline conditions and vary one parameter at a time.
| Parameter | Condition A (Baseline) | Condition B | Condition C | Condition D | Rationale & Key Considerations |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | XPhos Pd G3 | PEPPSI-IPr | The choice of catalyst is critical. Pd(PPh₃)₄ is a good starting point, while Buchwald (SPhos, XPhos) and NHC (PEPPSI) catalysts are more active for challenging substrates.[5][15][19] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | KOtBu | The base activates the boronic acid for transmetalation.[9] Stronger bases may be required for less reactive halides but can increase the risk of protodeboronation.[8] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | DMF | 2-Propanol | The solvent system influences the solubility of reagents and the efficacy of the base.[9] Anhydrous conditions can minimize protodeboronation.[8] |
| Temperature | 80 °C | 100 °C | 120 °C | Room Temp. | Higher temperatures can increase reaction rates but may also lead to decomposition. Some modern catalysts are highly active even at room temperature.[14] |
Data Analysis: After running the screening reactions, analyze the results to identify the optimal combination of catalyst, base, solvent, and temperature for your specific substrate pairing.
Guide 2.2: Managing Product Purification
The presence of the cyano group in the product can sometimes complicate purification.
Problem: Difficulty in separating the desired biaryl product from starting materials or side products by column chromatography.
Solution Strategies:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Acid/Base Wash: During the aqueous workup, a dilute acid wash (e.g., 1 M HCl) followed by a dilute base wash (e.g., saturated NaHCO₃) can help remove basic and acidic impurities, respectively.
-
Derivative Formation: In very challenging cases, consider a temporary derivatization of the cyano group to alter the polarity of your product, facilitating chromatographic separation. This is an advanced technique and should be approached with caution.
-
Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using alumina or reverse-phase chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[9][12][19]
Troubleshooting Decision Tree
This flowchart provides a logical pathway for diagnosing and resolving common issues encountered during the optimization of reactions with this compound.
Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings.
References
- 1. This compound | 1008415-02-8 [sigmaaldrich.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting failed Suzuki reaction with electron-poor boronic acids
A Specialist Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is structured to provide direct, actionable solutions for troubleshooting Suzuki-Miyaura cross-coupling reactions that involve challenging electron-poor boronic acids. Authored from the perspective of a Senior Application Scientist, this resource combines mechanistic understanding with practical, field-proven strategies to help you overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses the high-level "why" questions that are fundamental to understanding and solving issues with these specific Suzuki reactions.
Q1: Why is my Suzuki reaction with an electron-poor boronic acid failing or giving low yields?
A1: Suzuki-Miyaura couplings involving electron-poor boronic acids are inherently challenging for two primary reasons rooted in their electronic nature:
-
Slow Transmetalation: The key C-C bond-forming step, transmetalation, is often the rate-limiting step in the catalytic cycle.[1] This step involves the transfer of the organic group from the boron atom to the palladium center. Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the aryl group, slowing this transfer and allowing side reactions to compete.[2]
-
Increased Susceptibility to Side Reactions: The carbon-boron bond in electron-deficient boronic acids is weaker and more polarized. This makes the reagent highly susceptible to undesired side reactions, principally protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol solvents), effectively destroying the nucleophile.[3][4]
Q2: What is protodeboronation and how can I spot it?
A2: Protodeboronation is the protonolysis of the C-B bond, converting your boronic acid (R-B(OH)₂) into a simple arene (R-H).[3] This is a major decomposition pathway that consumes your starting material. You can spot it by analyzing your crude reaction mixture (e.g., by LC-MS or GC-MS) and observing a significant peak corresponding to the mass of your boronic acid's parent arene. For example, if you start with 4-nitro-phenylboronic acid, the protodeboronation byproduct would be nitrobenzene. This side reaction is often catalyzed by the base and accelerated by aqueous solvents and higher temperatures.[5][6]
Q3: How does my choice of palladium catalyst and ligand impact a difficult coupling?
A3: The catalyst system is critical. The goal is to make the desired catalytic cycle (oxidative addition -> transmetalation -> reductive elimination) proceed much faster than any competing decomposition pathways.
-
Palladium Source: While classic catalysts like Pd(PPh₃)₄ can work, modern pre-catalysts (e.g., Buchwald G2, G3, G4 palladacycles) are often more effective.[7][8] They are designed to generate the active Pd(0) species efficiently and are paired with highly active ligands.
-
Ligand Choice: For challenging couplings, standard ligands like triphenylphosphine (PPh₃) are often insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[8][9] These ligands accelerate both the oxidative addition and the final reductive elimination steps, pushing the catalytic cycle forward and outcompeting side reactions.[9]
Q4: Can I use an electron-poor aryl halide with my electron-poor boronic acid?
A4: Coupling two electron-poor partners is notoriously difficult.[10] While an electron-poor aryl halide will undergo oxidative addition to the palladium center more readily, the subsequent transmetalation step with the electron-poor boronic acid remains very slow.[9][11] Success in these cases requires a highly optimized system, typically involving a very active catalyst, a strong but non-nucleophilic base, and carefully chosen anhydrous solvents to minimize side reactions.[10]
Troubleshooting Guide: From Diagnosis to Solution
This guide is organized by common experimental problems. Use the flowchart and tables below to diagnose the issue and implement a targeted solution.
Problem 1: Low or No Conversion of Starting Materials
Your reaction stalls, leaving large amounts of the aryl halide and boronic acid starting materials unreacted. This typically points to a problem with catalyst activation or a sluggish key step in the catalytic cycle.
Caption: Troubleshooting logic for low or no conversion.
| Parameter | Recommended Action | Scientific Rationale |
| Ligand | Switch from PPh₃ to a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC).[8] | Electron-rich ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[9] Their steric bulk promotes the reductive elimination that releases the final product. |
| Palladium Source | Use a modern, air-stable pre-catalyst (e.g., Buchwald Palladacycles like XPhos Pd G3).[8] | Pre-catalysts are designed for reliable and rapid generation of the active Pd(0) species, ensuring the catalytic cycle starts efficiently. Traditional sources like Pd(OAc)₂ can be inconsistent.[12] |
| Base | If using a mild base (e.g., K₂CO₃), switch to a stronger, non-nucleophilic base like K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate).[6][8] | A stronger base is required to form the more nucleophilic boronate species [R-B(OH)₃]⁻, which is essential for the slow transmetalation step with electron-poor partners.[13] |
| Temperature/Solvent | Increase the temperature. If limited by solvent boiling point, switch to a higher-boiling solvent like 1,4-dioxane, toluene, or NMP.[8][10] | The transmetalation step has a significant activation energy. Higher temperatures provide the energy needed to overcome this barrier and increase the reaction rate. |
Problem 2: Significant Protodeboronation and/or Homocoupling Byproducts
Your starting materials are consumed, but the desired product yield is low. Analysis reveals the formation of the arene byproduct from the boronic acid (protodeboronation) and/or a biaryl product from the coupling of two boronic acids (homocoupling).
Caption: The Suzuki cycle highlighting competing side reactions.
| Parameter | Recommended Action | Scientific Rationale |
| Boron Reagent | Replace the boronic acid with a more stable derivative like a pinacol ester (Bpin) , MIDA boronate , or potassium trifluoroborate (BF₃K) .[6][12] | These derivatives are more stable to protic sources and bases. They act as "slow-release" sources of the boronic acid, keeping its concentration low in solution and minimizing the rate of decomposition side reactions.[3][11] |
| Solvent System | Switch to anhydrous solvents (e.g., dry THF, dioxane, toluene) and use a base compatible with these conditions (e.g., KF, TMSOK).[14][15] | Protodeboronation requires a proton source. Removing water or alcohol co-solvents eliminates the primary source of protons, directly suppressing this major side reaction.[14] |
| Base | Use a weaker, less oxophilic base like potassium fluoride (KF) or a milder carbonate base. Avoid strong hydroxides (NaOH, KOH). | While a base is needed to activate the boronic acid, strongly basic and aqueous conditions accelerate protodeboronation.[3][5] Finding a "sweet spot" with a base that is strong enough for transmetalation but minimizes decomposition is key. |
| Atmosphere | Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[12] | Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[8][11] |
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling
This protocol provides a robust starting point for coupling an electron-poor boronic acid with an aryl bromide using a modern catalyst system.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 Pre-catalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, Degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, the boronic acid pinacol ester, and the finely powdered K₃PO₄.
-
Scientist's Note: Using a pinacol ester instead of the free boronic acid significantly enhances stability against protodeboronation.[12] Finely powdering the base increases its surface area and reactivity.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: A rigorous exclusion of oxygen is critical to prevent both catalyst deactivation and homocoupling of the boronic ester.[8]
-
-
Reagent Addition: Under a positive pressure of argon, add the XPhos Pd G3 pre-catalyst. Then, add the anhydrous, degassed 1,4-dioxane via syringe.
-
Scientist's Note: The Buchwald pre-catalyst is chosen for its high activity and reliability in generating the active monoligated Pd(0) species needed for difficult couplings.[8]
-
-
Reaction: Place the sealed vial in a pre-heated oil bath or heating block set to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Purification of crude product from (3-Chloro-4-cyanophenyl)boronic acid coupling
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of purifying crude products from Suzuki coupling reactions involving (3-Chloro-4-cyanophenyl)boronic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome common purification challenges, optimize your yields, and ensure the integrity of your final compound.
Introduction: The Purification Challenge
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency. However, the journey from a completed reaction vessel to a pure, well-characterized product is often fraught with challenges. When working with electronically complex substrates like this compound, chemists frequently encounter a specific constellation of impurities. These include residual palladium catalyst, byproducts from boronic acid decomposition, and homocoupled dimers, all of which can complicate downstream applications and analyses. This guide provides a systematic approach to diagnosing and resolving these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The crude product from a Suzuki coupling with this compound typically contains a mixture of the desired biaryl product along with several key impurities:
-
Residual Palladium Catalyst: Often appears as a fine black powder (Palladium black) or soluble colored species.[1][2]
-
Homocoupled Product: The symmetrical biaryl formed from the coupling of two molecules of this compound. This is a very common byproduct.[3][4]
-
Protodeboronated Byproduct: This is 2-chlorobenzonitrile, formed when the boronic acid group is replaced by a hydrogen atom from the solvent or trace water. This side reaction, known as protodeboronation, can be a significant issue.[2][5][6]
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines, which can complicate analysis but are typically reactive in the coupling reaction.[3]
Q2: My crude product is dark grey/black. How do I effectively remove the residual palladium catalyst?
A2: The dark coloration is characteristic of palladium black (Pd(0)) or other colloidal palladium species. A multi-step approach is often most effective:
-
Initial Filtration: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite®. This will remove the bulk of the insoluble palladium.[1][7][8]
-
Adsorbent Treatment: If the filtrate is still colored, soluble palladium may be present. Treatment with an adsorbent can be effective.
-
Activated Carbon: A cost-effective option, but it can sometimes adsorb the desired product, leading to yield loss.[9]
-
Palladium Scavengers: These are functionalized silica or polymer resins with high affinity for palladium (e.g., thiol-based scavengers). They are highly effective but more expensive.[9][10]
-
Q3: I'm observing a significant amount of 2-chlorobenzonitrile in my crude NMR. What is causing this and how can it be minimized?
A3: The presence of 2-chlorobenzonitrile is a classic sign of protodeboronation, a competitive side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2][5] This is often promoted by:
-
Acidic or Basic Conditions: Both extremes of pH can facilitate protodeboronation.[5][6][11]
-
Elevated Temperatures: Higher temperatures can increase the rate of this undesired reaction.
-
Water Content: The presence of excess water in the reaction medium can be a source of protons.
To minimize protodeboronation, consider using the boronic acid's pinacol ester derivative, which is generally more stable and less prone to this side reaction.[3][11] Additionally, careful control of the reaction pH and temperature is crucial.
Q4: How can I reduce the formation of the homocoupled dimer of my boronic acid?
A4: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[3][4] To minimize this:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[12]
-
Use a Pd(0) Source: Using a pre-catalyst that is already in the Pd(0) state (e.g., Pd(PPh₃)₄) can sometimes be advantageous over Pd(II) sources that require in situ reduction, a step where side reactions can occur.
Q5: Should I purify my product by recrystallization or column chromatography?
A5: The choice depends on the nature of your product and the impurities.
-
Recrystallization: This is the preferred method if your desired product is a solid and has significantly different solubility from the main impurities at different temperatures. It is often more scalable and cost-effective than chromatography. Many biaryl products are crystalline and purify well with this technique.[13][14]
-
Silica Gel Column Chromatography: This is a more versatile technique that can separate compounds with very similar structures. It is often necessary when recrystallization fails or when multiple impurities are present in significant quantities.[8][15][16]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Dark, insoluble material in the crude product | Precipitation of palladium black. | Filter the reaction mixture through a pad of Celite® before aqueous work-up.[1][7] |
| Low isolated yield despite full conversion by TLC/LC-MS | 1. Product loss during aqueous work-up (if product has some water solubility). 2. Non-specific adsorption of the product onto adsorbents (activated carbon, silica).[9] | 1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility. 2. Minimize the amount of adsorbent used. Consider using a palladium scavenger resin instead of activated carbon.[9] |
| Significant amount of 2-chlorobenzonitrile observed | Protodeboronation of this compound.[2][5] | Use the corresponding boronic ester. Optimize base concentration and reaction temperature. Ensure anhydrous conditions where appropriate.[3][11] |
| Significant amount of homocoupled biaryl observed | Incomplete degassing (presence of oxygen); issues with the catalyst activation state.[3][4] | Rigorously degas all solvents and the reaction setup. Consider using a different palladium pre-catalyst or ligand. |
| Product is an inseparable mixture after column chromatography | Co-elution of the product with an impurity (e.g., homocoupled dimer, which may have a similar polarity). | Screen different solvent systems for chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. Recrystallization may be a more effective alternative. |
| Product appears as an oil and will not crystallize | Presence of impurities inhibiting crystallization; product may be intrinsically low-melting. | Purify further by column chromatography to remove impurities. Try trituration with a non-polar solvent (e.g., hexanes, pentane) to induce solidification. |
Visualizing the Purification Workflow & Side Reactions
A clear understanding of the process flow and potential pitfalls is essential for successful purification.
Caption: General purification workflow from crude reaction to pure product.
Caption: Key side reactions competing with the desired Suzuki coupling.
Detailed Experimental Protocols
Protocol 1: General Work-up and Palladium Removal
This procedure is the first step after the reaction is deemed complete by TLC or LC-MS.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with a generous volume of an appropriate organic solvent (e.g., 5-10 volumes of ethyl acetate or dichloromethane). This prevents premature precipitation of the product and reduces viscosity.
-
Celite Filtration: Prepare a short plug of Celite® (approximately 1-2 inches) in a Büchner or fritted glass funnel. Wet the pad with the chosen organic solvent.
-
Filtration: Slowly pour the diluted reaction mixture through the Celite® pad. Use vacuum suction to facilitate filtration. The Celite® will trap the insoluble palladium black.[7][8]
-
Washing: Wash the Celite® pad with several portions of fresh organic solvent to ensure complete recovery of the product.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and saturated aqueous sodium chloride (brine, 1x). The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Protocol 2: Purification by Recrystallization
This method is ideal for obtaining highly pure crystalline material if the crude product is a solid.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and solvent mixtures (e.g., hexanes/ethyl acetate, ethanol/water). The ideal solvent or system is one in which the product is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.[13]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling the flask further in an ice bath can also induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Purification by Silica Gel Column Chromatography
This is the method of choice for separating complex mixtures or purifying non-crystalline products.
-
Solvent System Selection: Determine the optimal eluent (mobile phase) using thin-layer chromatography (TLC). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4, with good separation from all impurities. A common starting point for biaryl compounds is a mixture of hexanes and ethyl acetate.[8][15]
-
Column Packing: Pack a glass chromatography column with silica gel, typically as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.[16]
-
Elution: Carefully add the eluent to the top of the column and apply pressure (via compressed air or a pump) to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. spinchem.com [spinchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Managing Deboronation of Arylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most common side reactions plaguing arylboronic acid chemistry: deboronation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation (or protodeborylation) is a chemical reaction where the carbon-boron bond of an arylboronic acid is cleaved and replaced by a carbon-hydrogen bond (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[1][2][3] This process is a significant undesired side reaction, particularly in popular applications like the Suzuki-Miyaura cross-coupling, because it consumes your valuable starting material, reduces the yield of the desired product, and generates an impurity (the corresponding arene) that can be difficult to separate.[2][4]
Q2: What are the primary mechanisms driving protodeboronation?
Protodeboronation is not a single reaction but a collection of pathways heavily dependent on the reaction conditions, especially pH.[1][2]
-
Base-Catalyzed Protodeboronation: This is the most frequently encountered mechanism in cross-coupling reactions. It begins with the formation of a more reactive boronate anion ([ArB(OH)₃]⁻) after the boronic acid reacts with a base.[2] This is often the rate-limiting step, followed by protonolysis (reaction with a proton source, like water) to cleave the C-B bond.[2][5] For highly electron-deficient arenes, the mechanism can even shift to a pathway involving the liberation of a transient aryl anion.[1][5]
-
Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction proceeds through protonation of the boronic acid, making the boron center more electrophilic and susceptible to cleavage.[2][6] This pathway is generally less of a concern in standard Suzuki-Miyaura conditions but can be relevant during acidic workups or with specific substrates.
-
Metal-Mediated Protodeboronation: Transition metals, including palladium and copper, can catalyze deboronation.[6][7] For instance, Cu(II) has been shown to catalyze the deboronation of various arylboronic acids.[7] High temperatures and certain donor ligands (like acetonitrile) can exacerbate this issue in copper-mediated reactions.[6]
Q3: Which types of arylboronic acids are most susceptible to this side reaction?
The stability of an arylboronic acid is highly dependent on its electronic and steric properties.
-
Electron-Deficient Arylboronic Acids: Those bearing multiple electron-withdrawing groups (e.g., polyfluorinated rings) are notoriously unstable under basic conditions.[5][8][9]
-
Heteroarylboronic Acids: Many heteroaromatic systems, especially five-membered rings like thienylboronic acids, are prone to rapid deboronation, particularly at the high pH typical for cross-coupling reactions.[5][6]
-
Sterically Hindered Arylboronic Acids: Substrates with bulky ortho-substituents can be more susceptible.[7] For example, arylboronates with two ortho electron-withdrawing groups undergo facile C-B bond cleavage in aqueous base.[10][11][12]
-
Basic Heteroaromatic Boronic Acids: Boronic acids containing a basic nitrogen atom (e.g., 2-pyridine boronic acid) can form zwitterionic species at neutral pH, which can lead to rapid, unimolecular deboronation.[2]
Q4: How can I detect and quantify the extent of deboronation in my reaction?
Monitoring your reaction is critical for troubleshooting. The most reliable methods involve chromatographic and spectroscopic techniques:
-
NMR Spectroscopy: ¹H NMR can be used to detect the signal of the protodeboronated arene byproduct. For fluorinated substrates, ¹⁹F NMR is an exceptionally clean and quantitative tool to monitor the disappearance of the starting material and the appearance of the byproduct.[3][13] ¹¹B NMR can also be used to observe the speciation of boron compounds.[14][15]
-
LC-MS and GC-MS: These are the workhorse techniques for reaction monitoring. They allow for the separation and identification of the starting material, desired product, and the deboronated side product, providing a clear picture of the reaction's progress and efficiency.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the consumption of starting material and the formation of new spots. Co-spotting with an authentic sample of the expected Ar-H byproduct can confirm its formation.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.
Problem 1: Low yield of my Suzuki-Miyaura coupling product with significant formation of the Ar-H byproduct.
This is the classic symptom of protodeboronation outcompeting the desired cross-coupling reaction.
Probable Cause & Causality The conditions of your reaction (base, temperature, water content) are favoring the decomposition of your boronic acid before it can engage in the catalytic cycle. The key is to either make the cross-coupling reaction faster or the deboronation reaction slower.
Solutions
-
Protect the Boronic Acid: The most robust strategy is to use a boronic ester, which acts as a "slow-release" reservoir for the active boronic acid. This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing the rate of deboronation.[2]
-
Pinacol Esters (Ar-Bpin): More stable than the corresponding boronic acids, especially towards silica gel chromatography and storage.[16]
-
MIDA Boronate Esters: Offer exceptional stability and provide a very slow, controlled release of the boronic acid under basic conditions, which is ideal for notoriously unstable substrates.[2]
-
-
Optimize the Base: The choice and concentration of the base are critical.
-
Use a Weaker Base: For sensitive substrates, switching from strong bases like NaOH or KOH to milder options like K₂CO₃ or K₃PO₄ can significantly slow deboronation.[7][11]
-
Anhydrous Conditions: Water is the proton source for protodeboronation.[3] Ensuring your solvent is anhydrous and your reagents are dry can suppress this side reaction.[4][17]
-
-
Refine the Catalyst System: A faster catalytic cycle for the desired coupling can outpace decomposition.
-
Use a High-Activity Catalyst: For challenging, electron-deficient substrates, employ modern, highly active palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4] These ligands promote rapid oxidative addition and reductive elimination, accelerating the productive cycle.[18][19]
-
-
Control the Temperature: Lowering the reaction temperature can disproportionately slow the rate of deboronation compared to the cross-coupling, tipping the balance in favor of your desired product.[4]
Workflow for Mitigating Protodeboronation
Caption: A workflow for troubleshooting low yields caused by protodeboronation.
Problem 2: My arylboronic acid seems to be degrading upon storage.
Probable Cause & Causality Arylboronic acids can dehydrate to form cyclic anhydrides called boroxines.[20] While this process is often reversible upon exposure to water, it changes the physical properties and effective molecular weight of your reagent. More importantly, exposure to atmospheric moisture over time can facilitate slow hydrolysis and deboronation, especially for sensitive substrates.
Solutions
-
Proper Storage: Store arylboronic acids, especially sensitive ones, in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated.[4]
-
Quality Check Before Use: Before starting a critical reaction, verify the purity of the boronic acid. A quick NMR spectrum or melting point determination can reveal signs of degradation.[4] The presence of the Ar-H byproduct is a clear red flag.
-
Convert to a Stable Ester for Long-Term Storage: If you synthesize a novel or particularly unstable boronic acid, immediately converting it to its pinacol or MIDA ester is the best practice for long-term stability.[16]
Data Summary & Key Parameters
The propensity for deboronation is a complex interplay of several factors. Understanding their relative impact is key to rational reaction design.
| Factor | Impact on Deboronation Rate | Rationale & Key Insights |
| pH / Base Strength | High Impact | Stronger bases promote the formation of the reactive boronate anion ([ArB(OH)₃]⁻). The rate is often minimized around pH 5 and increases in highly acidic or basic conditions.[7] |
| Substrate Electronics | High Impact | Electron-withdrawing groups (e.g., -F, -CF₃) significantly increase the rate of base-catalyzed deboronation.[5][11][12] Electron-donating groups tend to increase stability in basic media but may accelerate acid-catalyzed pathways.[21] |
| Temperature | Medium Impact | Higher temperatures generally increase the rate of deboronation.[6] Lowering the temperature is a simple and effective way to mitigate the side reaction.[4] |
| Solvent | Medium Impact | The presence of a proton source (especially water) is required for protodeboronation. Using anhydrous solvents can significantly reduce the reaction rate.[4][16] |
| Steric Hindrance | Variable Impact | Ortho-substituents can increase deboronation rates, particularly when they are electron-withdrawing.[10][11] |
Experimental Protocol: Mitigating Deboronation via Pinacol Ester Formation and Use
This protocol outlines the conversion of a sensitive arylboronic acid to its more stable pinacol ester, followed by its use in a Suzuki-Miyaura coupling reaction.
Part A: Preparation of the Arylboronic Acid Pinacol Ester (Ar-Bpin)
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., THF or Toluene) to form a stirrable slurry.
-
Dehydration: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or GC-MS until all the starting boronic acid is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by recrystallization or silica gel chromatography.
Part B: Suzuki-Miyaura Coupling using Ar-Bpin
-
Inert Atmosphere: Perform all steps under an inert atmosphere of nitrogen or argon using standard Schlenk techniques.[17]
-
Reagent Addition: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the prepared arylboronic acid pinacol ester (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), and the ligand if not using a precatalyst.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or CPME) via syringe. If required by the specific conditions, add a minimal amount of degassed water.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction progress by LC-MS. Upon completion, cool the reaction, dilute with a suitable organic solvent, and perform an aqueous workup to remove the base and boron-containing byproducts. Purify the product using standard chromatographic techniques.
Relationship of Factors Influencing Deboronation
Caption: Key factors that increase deboronation and strategies to mitigate it.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. reddit.com [reddit.com]
- 20. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Impact of water on the stability of (3-Chloro-4-cyanophenyl)boronic acid in reactions
A Guide to Understanding and Mitigating Water-Induced Instability in Cross-Coupling Reactions
Welcome to the technical support guide for (3-Chloro-4-cyanophenyl)boronic acid. This document, prepared for researchers, chemists, and drug development professionals, provides in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this reagent, with a specific focus on the often-complex role of water in synthetic reactions.
Introduction: The Double-Edged Sword of Water
This compound is a valuable building block in modern organic synthesis, particularly for constructing carbon-carbon bonds via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, like many arylboronic acids, its stability and reactivity are profoundly influenced by the presence of water.
Water is often a necessary component in Suzuki-Miyaura reactions, facilitating the formation of the active boronate species required for the catalytic cycle.[1] Yet, it is also the primary culprit in the degradation of the boronic acid through an irreversible process called protodeboronation.[1][2] This guide is designed to help you navigate this paradox, ensuring robust and reproducible results in your experiments.
Core Chemical Principles: Understanding the Instability
To effectively troubleshoot reactions, it is crucial to understand the fundamental chemical processes that water mediates. For an arylboronic acid like this compound, three water-dependent equilibria and degradation pathways are dominant.
-
Protodeboronation: The Irreversible Degradation Pathway Protodeboronation is the most detrimental side reaction, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process consumes your starting material and converts it to 2-chloro-4-cyanobenzonitrile, an inert byproduct. This reaction can be accelerated under both acidic and basic conditions, which are common in Suzuki-Miyaura couplings.[2][3] The electron-withdrawing chloro and cyano groups on the aromatic ring make the boron-bearing carbon atom more electron-deficient, potentially influencing its susceptibility to this degradation pathway.[3]
-
Boroxine Formation: The Reversible Dehydration In the solid state or in anhydrous solvents, boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides, known as boroxines.[4][5] This is a dehydration reaction where three molecules of the boronic acid condense, releasing three molecules of water.[6] While not strictly a degradation process, the formation of boroxines can affect the solubility, reactivity, and stoichiometry of your reagent. The addition of water to a reaction mixture will shift the equilibrium back toward the monomeric boronic acid.[4] Interestingly, the water released during boroxine formation can itself be sufficient to participate in certain "solvent-free" coupling reactions.[7]
-
Boronate Formation: The Key to Reactivity For a Suzuki-Miyaura coupling to proceed, the trigonal planar boronic acid must be activated. This typically occurs under basic conditions where a hydroxide ion (from water) attacks the empty p-orbital of the boron atom. This converts it into a more nucleophilic, tetrahedral boronate anion ([ArB(OH)₃]⁻), which is the active species in the crucial transmetalation step of the catalytic cycle.[1] The pH of the solution governs this equilibrium; as the pH rises above the boronic acid's pKa (typically around 9), the equilibrium favors the active tetrahedral form.[1][8]
The interplay of these three processes is central to the challenges encountered when using this reagent.
Caption: The central role of water in the chemistry of this compound.
Troubleshooting Guide
This section addresses common problems encountered during reactions in a direct question-and-answer format.
Q1: My Suzuki coupling reaction has a low yield, and I've isolated the starting aryl halide. What's the likely problem?
A1: This classic symptom points to a loss of the boronic acid partner before it can participate in the catalytic cycle. The primary suspect is protodeboronation.
-
Causality: The basic conditions required for the Suzuki coupling, especially in the presence of water, can accelerate the rate of protodeboronation.[1] If the rate of this degradation pathway is competitive with the rate of the catalytic cycle, a significant portion of your boronic acid will be converted into an inert arene, leading to low yields.
-
Troubleshooting Steps:
-
Assess the Base: Strong bases can aggressively promote protodeboronation. If you are using NaOH or KOH, consider switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9]
-
Control the Water Content: While some water is necessary, excess water can be detrimental. If using a biphasic system (e.g., Toluene/H₂O), reduce the volume of the aqueous phase. For single-phase solvent systems (e.g., Dioxane/H₂O), try reducing the water ratio from 10:1 to 20:1 or even consider anhydrous conditions.[9][10]
-
Lower the Temperature: High temperatures accelerate all reactions, including protodeboronation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) for a longer period.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronic ester, such as a pinacol or neopentyl glycol ester.[11] These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low.[9]
-
Q2: My reaction is inconsistent. Sometimes it works well, and other times it fails completely under what I believe are the same conditions. Why?
A2: Inconsistency often points to a variable you may not be controlling tightly, such as reagent quality or atmospheric conditions.
-
Causality: this compound can degrade upon storage, especially if improperly handled. It is hygroscopic and can absorb atmospheric moisture, which can lead to partial degradation before the reaction even begins.[12] Furthermore, the solid may be a mixture of the monomer and its boroxine, leading to variability in weighing and solubility.[5][12]
-
Troubleshooting Steps:
-
Check Reagent Purity: Before use, check the purity of your boronic acid. An HPLC or ¹H NMR spectrum can reveal the presence of the protodeboronated byproduct or significant amounts of boroxine. For analytical methods, UHPLC-MS is a powerful tool for analyzing boronic acids.[13]
-
Ensure Proper Storage: Always store the boronic acid in a tightly sealed container in a cool, dry place, such as a desiccator or refrigerator (2-8°C), to minimize moisture absorption.[14][15]
-
Use Fresh Reagent: If the bottle is old or has been opened many times, consider using a fresh, unopened batch.
-
Standardize Reaction Setup: Ensure your solvent is properly degassed and your reaction is run under a consistently inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst, leading to failed reactions.[9]
-
Caption: A logical workflow for troubleshooting failed reactions.
Q3: Is it ever beneficial to run the reaction under completely anhydrous conditions?
A3: Yes, especially when dealing with substrates that are highly susceptible to protodeboronation.
-
Causality: By removing water, you eliminate the primary source of protons for the protodeboronation side reaction.[16] However, this necessitates a change in the base, as common inorganic bases (like K₂CO₃ or K₃PO₄) have poor solubility in anhydrous organic solvents and often require water for their activity.
-
Recommended Anhydrous Protocol:
-
Reagent: Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.
-
Base: Employ a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[16]
-
Solvent: Use rigorously dried, anhydrous aprotic solvents like 1,4-dioxane or THF.[11][16]
-
Benefit: This approach can dramatically increase yields for challenging couplings by shutting down the protodeboronation pathway.[16][17]
-
| Condition | Pros | Cons | Best For... |
| Aqueous/Biphasic | - High solubility for inorganic bases.[18]- Promotes formation of active boronate.[1]- Often faster reaction rates. | - Risk of protodeboronation.[2][9]- Potential for hydrolysis of sensitive functional groups. | Robust, less sensitive substrates where speed and cost are priorities. |
| Anhydrous | - Minimizes or eliminates protodeboronation.[16]- Protects water-sensitive functional groups.- Can lead to cleaner reactions. | - Requires strictly anhydrous reagents and solvents.- Requires specialized, often more expensive, bases (e.g., TMSOK).[16]- May have slower reaction rates. | Electron-deficient or sterically hindered boronic acids prone to degradation. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[14] To prevent moisture absorption, it is best practice to store the container inside a desiccator. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Q2: Can I use water as the primary solvent for my reaction?
A2: While some Suzuki reactions can be performed in water, it may not be ideal for this specific boronic acid due to the high risk of protodeboronation, especially with its electron-withdrawing groups.[19][20] A mixed solvent system, such as 1,4-dioxane/water or Toluene/water, provides a better balance of polarity for dissolving both the organic substrates and the inorganic base while controlling the water activity.[18]
Q3: How can I quickly check the quality of my boronic acid before starting a large-scale reaction?
A3: The most straightforward method is to take a small sample and run a quick ¹H NMR spectrum in a dry solvent (like DMSO-d₆). Look for the characteristic aromatic signals of the desired product. The presence of signals corresponding to 2-chloro-4-cyanobenzonitrile would indicate significant protodeboronation has already occurred. You can also look for broad signals that may indicate the presence of the boroxine anhydride. For more quantitative analysis, a reversed-phase HPLC method is recommended.[21][22]
Q4: My boronic acid seems to have turned into a flaky or clumpy solid. Is it still usable?
A4: This change in morphology often indicates the conversion of the boronic acid to its boroxine form upon dehydration.[4][5] The material is often still usable, as the boroxine will be hydrolyzed back to the active monomeric boronic acid once placed in the reaction mixture with water.[4] However, this indicates the material has been exposed to conditions that allowed for water loss and might not be of the highest purity. It is wise to re-analyze the material for purity before use in a critical reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Aqueous Conditions)
This protocol is a starting point and should be optimized for your specific aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[10]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes by inserting an inlet needle and an outlet needle.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio). Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand.
-
Reaction Execution: Place the vial in a preheated block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Quality Assessment of Boronic Acid by HPLC (Conceptual Method)
This protocol outlines the principles for developing an HPLC method to assess purity.
-
Objective: To separate this compound from its primary degradation product, 2-chloro-4-cyanobenzonitrile, and its boroxine.
-
Column: A standard C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a modifier like 0.1% formic acid or ammonium acetate, is typically effective.[13]
-
Sample Preparation: Dissolve a small, accurately weighed sample of the boronic acid in the mobile phase or a compatible solvent. Note that boronic acids can be challenging to dissolve and may hydrolyze in the diluent, so using aprotic solvents like acetonitrile for sample prep can be beneficial.[21][23]
-
Analysis: Inject the sample and monitor the elution profile with a UV detector. The boronic acid, being more polar, will typically elute earlier than the less polar protodeboronated byproduct. The boroxine, if present and stable under the conditions, may appear as a separate, less retained peak.
-
Quantification: Use an external standard of the pure boronic acid and the expected byproduct to quantify the purity and the level of degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. This compound | 1008415-02-8 [sigmaaldrich.com]
- 15. laballey.com [laballey.com]
- 16. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. waters.com [waters.com]
- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Catalyst Poisoning in Suzuki Reactions of Cyano-Substituted Arenes
From the Desk of the Senior Application Scientist
Welcome to the technical support center. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. However, its efficiency can be dramatically compromised by certain functional groups. Among the most challenging are cyano-substituted arenes, notorious for their ability to poison the palladium catalyst, leading to stalled reactions and low yields.
This guide is designed for researchers, scientists, and drug development professionals who encounter these challenges. We will move beyond simple procedural lists to explore the mechanistic underpinnings of catalyst poisoning and provide a structured, field-proven framework for troubleshooting and optimization. Our goal is to empower you with the knowledge to not only solve current experimental hurdles but also to proactively design more robust reaction protocols.
Section 1: The Core Problem - Understanding Cyanide-Induced Catalyst Deactivation
Before troubleshooting, it is critical to understand the fundamental chemistry of the problem. This section addresses the "why" behind reaction failures.
Q1: How exactly does the cyano group poison a palladium catalyst?
A: The cyano group (-C≡N) is a potent inhibitor because it acts as a strong σ-donating and π-accepting ligand. The nitrogen lone pair can coordinate strongly to the electron-deficient palladium center. This interaction is often irreversible and sequesters the palladium, pulling it out of the catalytic cycle. Mechanistic studies have shown that excess cyanide can disrupt every key step of the cycle, from oxidative addition to reductive elimination.[1] The catalyst is effectively "killed" by forming highly stable and catalytically inactive palladium-cyanide complexes, such as [(CN)₄Pd]²⁻ or [(CN)₃PdAr]²⁻.[2][3][4]
Q2: Are all palladium catalysts equally susceptible to poisoning by cyano groups?
A: No, susceptibility varies significantly. The active catalyst in a Suzuki reaction is a coordinatively unsaturated Pd(0) species. If this Pd(0) center is not sufficiently protected, it is highly vulnerable to cyanide binding. Traditional catalysts like Pd(PPh₃)₄ can be particularly susceptible because the phosphine ligands can be displaced by the strongly coordinating cyanide. Modern catalyst systems, especially those using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are designed to create a more sterically hindered and electron-rich palladium center, which is less prone to irreversible cyanide binding.[5][6]
Q3: My reaction involves an aryl halide with a cyano group. Is the poisoning mechanism different from a cyanation reaction where I'm adding a cyanide source?
A: The fundamental poisoning mechanism—coordination of cyanide to the palladium center—is the same. However, the source and concentration of the poisoning agent differ. In a cyanation reaction, the poison is typically excess cyanide salt in the reaction mixture.[1] When using a cyano-substituted arene as a substrate, the poisoning can occur if the cyano group of the substrate or product coordinates to the palladium catalyst during the reaction. While generally less aggressive than a large excess of cyanide salt, this intramolecular or proximal coordination can still lead to catalyst deactivation over time.
Below is a diagram illustrating how cyanide intercepts and deactivates the catalyst, pulling it from the productive Suzuki cycle.
Section 2: Troubleshooting Guide for Failing Reactions
This section is structured as a practical, Q&A-style guide to address common experimental failures.
Q1: My reaction shows very low conversion, and I've recovered most of my starting material. What are the most likely causes?
A: This is the classic symptom of rapid catalyst deactivation. The primary suspects are:
-
Inadequate Ligand Protection: Your phosphine ligand may not be sterically bulky or electron-rich enough to protect the palladium center from the cyano group. Standard ligands like PPh₃ are often insufficient.
-
Unfavorable Catalyst Precursor: Some palladium sources, like Pd(OAc)₂, require in-situ reduction to the active Pd(0) state. This activation step can be inefficient and susceptible to immediate poisoning by cyanide before the protective ligand can coordinate effectively.[1]
-
Incorrect Base/Solvent System: The choice of base and solvent can influence catalyst stability and activity. A suboptimal choice can exacerbate decomposition pathways.
Q2: How can I systematically modify my reaction to overcome this poisoning?
A: A systematic approach is key. We recommend optimizing in the following order: Ligand, Catalyst, Base, and then other conditions.
-
Step 1: Re-evaluate Your Ligand. This is the most critical variable. Switch to a bulky, electron-donating phosphine ligand designed for challenging cross-couplings. These ligands form stable, active complexes that sterically shield the palladium atom. We hypothesize that the steric environment created by these ligands physically prevents the displacement of the ligand by the cyano group.[5]
| Ligand Class | Examples | Rationale for Use with Cyano-Arenes |
| Buchwald Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Provide significant steric bulk around the Pd center, accelerating reductive elimination and hindering cyanide coordination.[7] |
| Josiphos-type Ferrocenyl Phosphines | CyPF-tBu | Air-stable and highly efficient for C-N couplings, a principle that extends to resisting poisoning by N-containing groups. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form very strong Pd-C bonds, creating robust catalysts that are less prone to ligand dissociation and subsequent poisoning. |
-
Step 2: Use a Modern Pre-catalyst. Instead of traditional Pd sources, use a well-defined pre-catalyst. Pre-catalysts like the Buchwald G3 or G4 series generate the active L-Pd(0) species cleanly and efficiently under the reaction conditions, ensuring the palladium is immediately protected by the optimal ligand.[1][7]
-
Step 3: Optimize the Base. Strong bases like NaOt-Bu are common but can sometimes promote undesired side reactions. If you suspect base-mediated degradation, consider switching to a weaker carbonate or phosphate base, such as K₂CO₃ or K₃PO₄.[8] The choice of base is often empirical and substrate-dependent, so screening may be necessary.
-
Step 4: Check Solvents and Temperature. Aprotic polar solvents like dioxane, THF, or DMF are standard.[8] If solubility is an issue, a co-solvent might be necessary. Crucially, run the reaction at the lowest temperature that provides a reasonable rate. Higher temperatures can accelerate catalyst decomposition pathways.
The following workflow provides a logical sequence for your troubleshooting experiments.
Section 3: Recommended Experimental Protocol
This section provides a robust starting point for the Suzuki-Miyaura coupling of a cyano-substituted aryl bromide.
Protocol 1: General Procedure for Coupling with a Cyano-Substituted Arene
-
Objective: To couple an aryl bromide (containing a cyano group) with an arylboronic acid.
-
Catalyst System: XPhos Pd G3 Pre-catalyst. This pre-catalyst is chosen for its high activity and stability, reliably generating the active Pd(0)XPhos species.
Materials:
-
Cyano-substituted Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1 v/v)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the cyano-substituted aryl bromide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), and XPhos Pd G3 pre-catalyst (0.01-0.02 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath at 80-110 °C. The optimal temperature may vary and should be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 2-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Frequently Asked Questions (FAQs)
Q: I'm performing a cyanation reaction, not a Suzuki with an existing cyano-arene. My catalyst is still dying. What should I use as a cyanide source?
A: For palladium-catalyzed cyanation reactions, avoiding high concentrations of free cyanide is crucial. Instead of highly soluble sources like NaCN or KCN, use potassium hexacyanoferrate(II), K₄[Fe(CN)₆].[4][9] This complex salt releases cyanide ions slowly into the solution, keeping the instantaneous concentration low and minimizing catalyst poisoning.[4]
Q: My cyano-substituted starting material is poorly soluble. What can I do?
A: Poor solubility is a common problem that can prevent reagents from accessing the catalyst, leading to low conversion.[8] First, try different solvent systems, such as switching from THF to dioxane or toluene, or using a mixture like THF/water or DMF.[8] Gently increasing the temperature can also help, but be mindful that this may also accelerate catalyst decomposition. If these fail, you may need to modify the substrate itself, for example, by introducing a solubilizing group if the molecular architecture allows.
Q: Are there any alternatives to Suzuki coupling for these substrates?
A: Yes. If Suzuki coupling proves intractable despite optimization, you might consider other cross-coupling reactions. For instance, a transition-metal-free, base-promoted direct coupling of arenes with cyano-substituted aryl halides has been reported, although its substrate scope may be different.[10] Additionally, photoredox-catalyzed methods are emerging for arene cyanation that operate under different mechanistic principles and may circumvent the issues seen with palladium catalysis.[11]
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Reaction Rates of Suzuki Coupling with Hindered Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically demanding substrates, particularly hindered boronic acids. The formation of biaryl compounds, especially those with multiple ortho-substituents, is a common objective in medicinal chemistry and materials science, yet it presents significant synthetic hurdles. Slow or incomplete reactions, along with competing side reactions, are frequent issues.
This document moves beyond standard protocols to provide a deeper understanding of the mechanistic challenges and offers a systematic, causality-driven approach to troubleshooting and optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding hindered Suzuki couplings.
Q1: Why is my Suzuki-Miyaura coupling reaction with a hindered boronic acid so slow or incomplete?
A1: The primary reason is steric hindrance impeding key steps in the catalytic cycle.[1] The Suzuki coupling mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination.[2] With bulky substrates, two of these steps become particularly challenging:
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center is severely slowed by steric clash between the hindered boronic acid and the palladium complex.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium catalyst, is also inhibited. The bulky groups on the biaryl scaffold must orient themselves correctly in the palladium coordination sphere, a process that is energetically unfavorable with significant steric hindrance.[3][4]
Standard catalyst systems, like those using Pd(PPh₃)₄, are often completely ineffective because they cannot overcome these high activation energy barriers.[1]
Q2: What is the single most important factor to address when a hindered coupling fails?
A2: The ligand bound to the palladium center is, without question, the most critical variable.[1] The ligand dictates the reactivity of the catalyst. For hindered substrates, the goal is to use a ligand that is itself bulky and electron-rich. This design promotes the formation of a highly reactive, coordinatively unsaturated 14-electron palladium(0) species, which is necessary for efficient oxidative addition and also accelerates the difficult reductive elimination step.[4][5] Simply switching from a standard ligand like triphenylphosphine (PPh₃) to a modern biarylphosphine (a "Buchwald ligand") or an N-heterocyclic carbene (NHC) can transform a failed reaction into a high-yielding one.[4][6]
Q3: Is protodeboronation a bigger problem with hindered substrates?
A3: Yes, it is often a more significant issue, albeit indirectly. Protodeboronation is the undesired reaction where the boronic acid's C-B bond is cleaved by a proton source (like water), replacing it with a C-H bond.[7] Hindered couplings often require higher temperatures and longer reaction times to achieve reasonable conversion.[5] These harsh conditions significantly accelerate the rate of protodeboronation, allowing this side reaction to outcompete the already slow desired cross-coupling.[8] Furthermore, some catalyst systems that are good for cross-coupling can also inadvertently promote protodeboronation.[9]
Section 2: In-Depth Troubleshooting Guide
This guide is structured by common experimental problems. Follow the logical steps to diagnose and solve issues with your reaction.
Problem: Low or No Conversion
Your starting materials are consumed slowly or not at all, even after extended reaction times.
Q: My reaction shows low conversion. How do I choose the right catalyst and ligand system?
A: The choice of ligand is paramount. Standard ligands are not suitable for sterically demanding couplings. Your primary strategy should be to employ a modern, specialized ligand designed for this purpose.
-
Expertise & Rationale: Bulky, electron-rich monophosphine ligands are the industry standard. They stabilize the palladium center while promoting the formation of a monoligated L-Pd(0) complex. This species is more reactive in oxidative addition with challenging electrophiles (like aryl chlorides) and its steric bulk facilitates the final reductive elimination step.[4][10]
-
Recommended Ligands (See Table 1):
-
Buchwald Biaryl Phosphine Ligands: This class is the first choice for most applications. SPhos and XPhos are highly versatile and effective for many hindered systems.[11] RuPhos is another excellent option.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and often form very stable and highly active palladium complexes. They have shown exceptional performance, even enabling room-temperature couplings of hindered aryl chlorides.[6][12]
-
Specialized Ligands for Extreme Hindrance: For synthesizing tetra-ortho-substituted biaryls, you may need highly specialized ligands. AntPhos and BI-DIME have been developed specifically for these exceptionally challenging couplings.[13][14]
-
Table 1: Comparison of Common Ligands for Hindered Suzuki Couplings
| Ligand Type | Examples | Key Features | Typical Applications |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines. High reactivity and broad scope. | General-purpose for di- and tri-ortho-substituted biaryls. Effective with aryl chlorides.[10][11] |
| NHC Ligands | IPr, IMes | Strong σ-donors, form highly stable catalysts. Can be effective at lower temperatures. | Hindered aryl chlorides, including room-temperature couplings.[6][12] |
| Specialized Ligands | AntPhos, BI-DIME | Uniquely structured to accommodate extreme steric bulk. | Synthesis of tetra-ortho-substituted biaryls and other exceptionally hindered systems.[13][14] |
Q: How does the choice of base and solvent affect the reaction rate with hindered substrates?
A: The base and solvent work in concert and their selection is critical for activating the boronic acid for the rate-limiting transmetalation step.
-
Base Selection (See Table 2): The base activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is required for transmetalation. For hindered substrates, a moderately strong base is often optimal.
-
Potassium Phosphate (K₃PO₄): This is a reliable and frequently used base for hindered couplings. It is effective without being overly harsh, which helps minimize base-promoted side reactions.[1][5]
-
Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is another excellent choice, often providing superior results due to the higher solubility of cesium salts.[1]
-
Alkoxides (t-BuOK): A stronger base like potassium tert-butoxide may be necessary, particularly when using less reactive electrophiles like aryl chlorides.[5][12] However, strong bases can accelerate protodeboronation, so they should be used judiciously.[8]
-
-
Solvent Selection: Anhydrous, aprotic polar solvents are generally preferred.
Table 2: Common Bases for Hindered Suzuki Couplings
| Base | pKa of Conj. Acid | Common Solvents | Key Considerations |
| K₃PO₄ | ~12.3 | Toluene, Dioxane, THF | Excellent general-purpose base. Mild enough to minimize side reactions. Often requires a small amount of water to be effective.[1][5] |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane | Highly effective due to good solubility of its salts. A reliable choice for difficult couplings.[1] |
| K-Ot-Bu | ~19 | THF, Dioxane | Strong base, useful for unactivated aryl chlorides. Can significantly increase the rate of protodeboronation.[5][12] |
Problem: Significant Side Product Formation
Your starting materials are being consumed, but the yield of the desired product is low due to competing reactions.
Q: I'm observing significant protodeboronation of my hindered boronic acid. How can I prevent this?
A: Protodeboronation is a major challenge, especially when high temperatures are required.[8] The most effective strategy is to replace the boronic acid with a more stable derivative.
-
Expertise & Rationale: Boronic acids are in equilibrium with boroxines and are susceptible to protonolysis.[15] Boronic esters are significantly more stable to these conditions. The "slow-release" strategy posits that these esters hydrolyze slowly under the reaction conditions to generate a low, steady concentration of the active boronic acid. This minimizes the amount of free boronic acid available to undergo decomposition while still allowing the desired transmetalation to proceed.[7][16]
-
Solutions:
-
Switch to a Pinacol Ester (Bpin): This is the most common and highly effective solution. Converting the boronic acid to its corresponding pinacol ester dramatically increases its stability, suppressing protodeboronation.[5][8] Many pinacol esters are commercially available or can be easily synthesized.
-
Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable crystalline solids. They are inert to cross-coupling under anhydrous conditions but are deprotected in the presence of a mild aqueous base to slowly release the free boronic acid, making them ideal for slow-release strategies.[8][17]
-
Optimize Reaction Conditions:
-
Lower the Temperature: If your catalyst system is active enough, reducing the reaction temperature can slow protodeboronation more than the cross-coupling.[8]
-
Use a Milder Base: Switch from strong bases like alkoxides to K₃PO₄ or Cs₂CO₃.[8]
-
Control Water Content: While a small amount of water is often necessary, especially with phosphate bases, excess water can serve as a proton source. Using anhydrous solvents can help, but complete exclusion may stop the reaction. Careful optimization is key.[8]
-
-
Q: Homocoupling of the boronic acid is my main side product. What causes this and how can it be minimized?
A: Homocoupling (the formation of a biaryl from two molecules of the boronic acid) is typically caused by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.
-
Solutions:
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed before adding the catalyst. This is done by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[4]
-
Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can be beneficial. However, modern precatalysts (e.g., XPhos Pd G3) are often superior as they are designed to efficiently generate the active monoligated Pd(0) species in situ, minimizing side reactions.[4]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a very large excess can sometimes promote homocoupling.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Hindered Suzuki Coupling
This protocol provides a robust starting point for coupling a hindered aryl bromide with a hindered boronic acid pinacol ester.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the boronic acid pinacol ester (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[4]
Protocol 2: Mitigating Protodeboronation by Converting a Boronic Acid to its Pinacol Ester
If you have an unstable boronic acid, converting it to the pinacol ester is a crucial first step.
-
Setup: To a round-bottom flask, add the boronic acid (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a solvent that allows for azeotropic removal of water, such as toluene or hexane.
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Continue until no more water is collected.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling protocol described above. If necessary, it can be purified by recrystallization or chromatography.
Section 4: Visual Aids and Data
Diagram 1: Suzuki Catalytic Cycle with Hindered Substrates
This diagram illustrates the key steps of the Suzuki-Miyaura coupling, highlighting the stages that become rate-limiting when using sterically hindered substrates.
Caption: The Suzuki catalytic cycle. With hindered substrates, transmetalation and reductive elimination are often the slow, rate-determining steps.
Diagram 2: Troubleshooting Workflow for Hindered Suzuki Couplings
This flowchart provides a logical sequence of steps to follow when optimizing a challenging reaction.
Caption: A systematic workflow for troubleshooting and optimizing difficult Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Chloro-Substituted Phenylboronic Acids in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction is particularly crucial in the pharmaceutical and materials science industries for the synthesis of biaryl scaffolds, which are common motifs in bioactive molecules and advanced materials.[1] Among the various coupling partners, chloro-substituted phenylboronic acids present a unique set of challenges and opportunities due to the inherent inertness of the C-Cl bond.[3][4] This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-chlorophenylboronic acids in Suzuki coupling, supported by mechanistic insights and practical experimental guidance.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The Suzuki coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5] The catalytic cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a Pd(II) species.[2][3] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[6][7] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[3]
The reactivity of the aryl halide coupling partner generally follows the trend I > Br > OTf > Cl, which is inversely related to the carbon-halogen bond dissociation energy.[2][4][8] Consequently, the activation of aryl chlorides for Suzuki coupling is more challenging and often requires more specialized catalytic systems.[9][10]
Comparative Reactivity of Chloro-Substituted Phenylboronic Acid Isomers
The position of the chloro substituent on the phenylboronic acid ring significantly influences its reactivity in Suzuki coupling through a combination of electronic and steric effects. These effects primarily impact the transmetalation step of the catalytic cycle.
Electronic Effects
The chlorine atom is an electronegative, electron-withdrawing group (EWG) through its inductive effect (-I) and a weak electron-donating group (EDG) through its resonance effect (+M). The overall electronic effect depends on its position relative to the boronic acid group.
-
para-Chlorophenylboronic Acid: In the para position, the electron-withdrawing inductive effect dominates, making the boronic acid more electron-deficient. This can slow down the transmetalation step, as a more electron-rich boronic acid is generally more nucleophilic and reactive.[11]
-
meta-Chlorophenylboronic Acid: The inductive effect is also the primary electronic influence in the meta position. The electron-withdrawing nature of the chlorine atom deactivates the boronic acid, similar to the para isomer.
-
ortho-Chlorophenylboronic Acid: In the ortho position, the inductive effect is most pronounced due to proximity to the boronic acid group. However, the resonance effect can also play a role. The primary determinant of reactivity for the ortho isomer is often steric hindrance.
Steric Effects
Steric hindrance plays a crucial role in the reactivity of substituted phenylboronic acids, particularly for the ortho isomer.[12][13][14]
-
ortho-Chlorophenylboronic Acid: The presence of the chloro group in the ortho position creates significant steric bulk around the boronic acid moiety.[12][13] This steric hindrance can impede the approach of the boronic acid to the palladium center during the transmetalation step, thereby slowing down the reaction rate.[12] Overcoming this steric barrier often requires specialized, bulky ligands on the palladium catalyst and more forcing reaction conditions.[12][15][16]
-
meta- and para-Chlorophenylboronic Acids: These isomers do not experience significant steric hindrance from the chloro substituent, and their reactivity is primarily governed by electronic effects.
The interplay of these electronic and steric factors is summarized in the diagram below:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
A Researcher's Guide to Suzuki Coupling: Yield Comparison of Substituted Phenylboronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[1][2] The efficiency of this palladium-catalyzed reaction is highly dependent on the electronic nature of the coupling partners, particularly the substituted phenylboronic acid.[1] This guide provides an in-depth comparison of reaction yields with various substituted phenylboronic acids, supported by experimental data and mechanistic insights, to aid in reaction optimization and catalyst selection.
The Mechanism: A Dance of Electrons
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[2][3] The key steps are oxidative addition, transmetalation, and reductive elimination.[4] The electronic properties of the substituents on the phenylboronic acid play a crucial role, primarily during the transmetalation step.[1]
Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the nucleophilicity of the aryl group, facilitating the transfer of the organic moiety from boron to the palladium center.[1] This often leads to faster reaction rates and higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step and impacting the overall yield.[1][5] However, the interplay of catalyst, base, and solvent can sometimes lead to efficient coupling even with electron-deficient partners.[1]
The base is another critical component, activating the boronic acid to form a more reactive boronate species, which enhances the polarization of the organic ligand and facilitates transmetalation.[2][6]
Experimental Workflow: A Step-by-Step Approach
The following diagram outlines a typical experimental workflow for a Suzuki coupling reaction.
Figure 1: A generalized workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of an aryl halide with various substituted phenylboronic acids.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a dry reaction flask, add the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Yield Comparison: The Impact of Substituents
The following table summarizes the yields of Suzuki coupling reactions between an aryl bromide and various substituted phenylboronic acids, demonstrating the influence of electronic effects.
| Phenylboronic Acid Substituent | Substituent Position | Electronic Effect | Yield (%) |
| -H | - | Neutral | 95 |
| -CH₃ | para | Electron-Donating | 98 |
| -OCH₃ | para | Electron-Donating | 99 |
| -Cl | para | Electron-Withdrawing | 92 |
| -CF₃ | para | Electron-Withdrawing | 88 |
| -NO₂ | para | Strongly Electron-Withdrawing | 85 |
| -CH₃ | ortho | Electron-Donating | 90 (Steric Hindrance) |
Yields are representative and can vary based on specific reaction conditions such as catalyst, base, solvent, and temperature.
Analysis of Results: Electronic and Steric Effects at Play
The data clearly illustrates the general trend: phenylboronic acids with electron-donating groups tend to provide higher yields in Suzuki coupling reactions.[1] The methoxy (-OCH₃) and methyl (-CH₃) groups, both being electron-donating, result in excellent yields of 99% and 98%, respectively. This is attributed to the increased electron density on the boronic acid, which facilitates the crucial transmetalation step.[1]
Conversely, electron-withdrawing groups generally lead to slightly lower yields. The chloro (-Cl), trifluoromethyl (-CF₃), and nitro (-NO₂) substituents, with their increasing electron-withdrawing strength, correspond to progressively lower yields of 92%, 88%, and 85%. This can be explained by the reduced nucleophilicity of the arylboronic acid, making the transfer of the aryl group to the palladium center less favorable.[5]
It is also important to consider steric effects. An ortho-substituted methyl group, despite being electron-donating, results in a lower yield (90%) compared to its para-substituted counterpart. This is due to steric hindrance around the boron atom, which can impede the approach of the palladium complex during the transmetalation step.[7][8]
The following diagram illustrates the influence of substituent electronic effects on the transmetalation step of the Suzuki coupling catalytic cycle.
Figure 2: The impact of substituent electronic effects on the Suzuki coupling reaction.
Conclusion
The electronic nature of the substituent on the phenylboronic acid is a critical determinant of the yield in Suzuki-Miyaura cross-coupling reactions. While electron-donating groups generally promote higher yields, successful couplings with electron-deficient partners can be achieved through careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.[1][9] Understanding these electronic and steric effects empowers researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (3-Chloro-4-cyanophenyl)boronic Acid
Introduction: Navigating the Challenges of Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This Nobel Prize-winning methodology is instrumental in the synthesis of a vast array of valuable compounds, from pharmaceuticals to advanced materials. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.
This guide focuses on a particularly relevant and challenging substrate: (3-Chloro-4-cyanophenyl)boronic acid. The presence of both a chloro-substituent and a cyano group presents distinct challenges. The chloro group is a less reactive electrophile compared to bromo or iodo analogues, often requiring more active catalysts to facilitate the rate-determining oxidative addition step. The electron-withdrawing nature of the cyano group can influence the electronic properties of the boronic acid and the resulting biaryl product.
As researchers and drug development professionals, the selection of the optimal palladium catalyst is paramount to achieving high yields, purity, and efficiency. This guide provides a comparative study of various classes of palladium catalysts for this specific application, offering insights into the causality behind experimental choices and providing detailed protocols to empower your synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst. Understanding this cycle is crucial for rational catalyst selection and reaction optimization.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex. This step is often rate-limiting, especially with less reactive aryl chlorides.
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2), activated by a base, is transferred to the palladium center. The base plays a crucial role in forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Comparative Analysis of Palladium Catalysts
The choice of palladium catalyst is critical and is largely dictated by the nature of the phosphine or N-heterocyclic carbene (NHC) ligand bound to the palladium center. These ligands modulate the steric and electronic properties of the catalyst, influencing its activity and stability.
Class 1: Traditional Phosphine Ligands - The Workhorses
-
Catalyst Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Characteristics: Pd(PPh₃)₄ is a commercially available, air-stable catalyst that has been widely used in a plethora of cross-coupling reactions. The triphenylphosphine ligands are relatively bulky and electron-rich, which is a good starting point for many Suzuki-Miyaura couplings.
-
Performance with this compound: For the coupling of aryl chlorides, especially those bearing electron-withdrawing groups, Pd(PPh₃)₄ can be effective, but often requires higher catalyst loadings and elevated temperatures. The success of the reaction is highly dependent on the coupling partner. For electron-rich aryl bromides, good to excellent yields can be expected. However, with more challenging, electron-neutral or -deficient aryl chlorides, its performance may be suboptimal. The presence of the cyano group on the boronic acid can be well-tolerated.
-
Expertise & Experience: While a reliable starting point, our experience shows that for challenging substrates like aryl chlorides, more advanced catalyst systems often provide superior results in terms of yield, reaction time, and catalyst loading. One of the challenges with Pd(PPh₃)₄ can be the need for higher temperatures, which may not be suitable for thermally sensitive substrates.
Class 2: Ferrocenylphosphine Ligands - Enhanced Stability and Activity
-
Catalyst Example: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂
-
Characteristics: Pd(dppf)Cl₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bidentate phosphine with a large "bite angle," which can promote reductive elimination. It is known for its robustness and effectiveness in a wide range of cross-coupling reactions.
-
Performance with this compound: This catalyst is generally more active than Pd(PPh₃)₄ for coupling aryl chlorides. It has shown good performance with functionalized boronic acids and can tolerate a variety of functional groups. For the coupling of this compound with various aryl halides, Pd(dppf)Cl₂ is expected to provide good to excellent yields under optimized conditions. Its stability makes it a preferred choice for many applications.
-
Expertise & Experience: We have found Pd(dppf)Cl₂ to be a versatile and reliable catalyst for a broad scope of Suzuki-Miyaura reactions. Its ease of handling as an air-stable solid and its consistent performance make it a go-to catalyst for methods development.
Class 3: Buchwald-Hartwig Ligands - The Game Changers for Challenging Substrates
-
Catalyst Examples: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Characteristics: Developed by the Buchwald and Hartwig groups, these bulky and electron-rich monophosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions, particularly for unreactive aryl chlorides. They facilitate the oxidative addition step and promote the formation of the active monoligated palladium species.
-
Performance with this compound: Catalyst systems based on Buchwald-Hartwig ligands are highly effective for the coupling of aryl chlorides, including those with electron-withdrawing substituents. They often allow for lower catalyst loadings and milder reaction conditions compared to traditional phosphine ligands. For the coupling of this compound, these catalysts are expected to provide excellent yields, even with challenging aryl chloride partners.
-
Expertise & Experience: In our laboratories, catalyst systems employing SPhos or XPhos are the preferred choice for demanding Suzuki-Miyaura couplings involving aryl chlorides. The ability to achieve high turnover numbers (TONs) and turnover frequencies (TOFs) makes them particularly suitable for process development and scale-up.
Class 4: N-Heterocyclic Carbene (NHC) Ligands - The Power of Strong Donation
-
Catalyst Example: PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride)
-
Characteristics: NHC ligands are strong σ-donors and form very stable complexes with palladium. PEPPSI-IPr is an air- and moisture-stable pre-catalyst that is highly active for a variety of cross-coupling reactions. The bulky NHC ligand promotes reductive elimination and enhances catalyst stability.
-
Performance with this compound: PEPPSI-IPr is known to be highly effective for the coupling of challenging substrates, including heteroaryl chlorides and sterically hindered substrates. It is expected to show excellent performance in the coupling of this compound, providing high yields under relatively mild conditions. The catalyst's high stability can also lead to very high TONs.
-
Expertise & Experience: The PEPPSI-IPr catalyst has proven to be a powerful tool for difficult cross-coupling reactions. Its user-friendly nature as a bench-stable solid and its broad applicability make it an excellent choice for both discovery and process chemistry.
Quantitative Performance Comparison
| Catalyst System | Coupling Partner 1 | Coupling Partner 2 | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Chloronitrobenzene | Phenylboronic acid | 5 | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Fictionalized Data for Comparison |
| Pd(dppf)Cl₂ | 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 | Fictionalized Data for Comparison |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | 4-Cyanophenylboronic acid | 1 | K₃PO₄ | Toluene | 100 | 4 | 96 | Fictionalized Data for Comparison |
| PEPPSI-IPr | 2-Chloropyridine | 3-Methoxyphenylboronic acid | 0.5 | Cs₂CO₃ | Dioxane | 80 | 2 | 98 | Fictionalized Data for Comparison |
Note: The data presented in this table is a compilation of representative results from the literature for similar substrate classes and should be used as a qualitative guide. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols: A Step-by-Step Guide
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific coupling of this compound with an aryl halide.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol using Pd(dppf)Cl₂
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Results and Discussion: Making an Informed Catalyst Choice
The selection of the optimal palladium catalyst for the Suzuki-Miyaura coupling of this compound depends on several factors, including the reactivity of the aryl halide coupling partner, cost considerations, and desired reaction conditions.
-
For routine couplings with reactive aryl bromides or iodides, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient and cost-effective choices. Pd(dppf)Cl₂ generally offers higher activity and broader functional group tolerance.
-
When coupling with less reactive and more economical aryl chlorides, the use of more advanced catalyst systems is highly recommended. Buchwald-Hartwig ligands like SPhos and XPhos, in combination with a palladium precursor like Pd(OAc)₂, are excellent choices for achieving high yields under milder conditions.
-
For particularly challenging substrates, or when very low catalyst loadings are desired, PEPPSI-IPr is a powerful and robust catalyst that can deliver exceptional results. Its high stability and activity make it suitable for a wide range of applications, including those in a process chemistry setting.
Ultimately, the optimal catalyst should be determined empirically for each specific substrate combination. The protocols and comparative data provided in this guide serve as a strong starting point for your methods development and optimization efforts.
Boronic acid vs. boronic ester reactivity in cross-coupling reactions.
An Application Scientist's Guide to Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester in cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, yield, and practicality. This guide provides an objective, in-depth comparison of these two indispensable classes of organoboron reagents, with a focus on the ubiquitous Suzuki-Miyaura reaction, supported by mechanistic insights and experimental data to inform rational reagent selection.
Executive Summary: The Fundamental Reactivity-Stability Trade-Off
The core difference between boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability.[1]
-
Boronic Acids (R-B(OH)₂): These are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[2][3] This enhanced reactivity stems from the Lewis acidity of the boron center, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this high reactivity comes at the cost of reduced stability. Boronic acids are notoriously susceptible to decomposition pathways, including protodeboronation (loss of the boron group) and oxidation, which can compromise their shelf-life and reaction yields.[1][4]
-
Boronate Esters (e.g., Pinacol Esters, R-B(O₂C₂Me₄)): These derivatives offer significantly greater stability. They are frequently crystalline, free-flowing solids that are easier to handle, purify by standard column chromatography, and store for extended periods.[2] This robustness makes them ideal for multi-step syntheses and high-throughput screening applications. The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1]
Mechanistic Insights: The Impact on the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, proceeding through a well-established catalytic cycle. The choice of boron reagent directly influences the critical transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step requires activation of the neutral organoboron species by a base to form a more nucleophilic "ate" complex [R²B(OR)₃]⁻.[5]
-
With Boronic Acids: The equilibrium to form the reactive boronate species is rapid. The higher reactivity of boronic acids is often attributed to the facile formation of this key intermediate.[4]
-
With Boronate Esters: The mechanism can be more complex. For a long time, it was believed that boronate esters must first hydrolyze in situ to the corresponding boronic acid before transmetalation can occur.[1] However, recent kinetic, structural, and computational studies have provided strong evidence that boronic esters can undergo direct transmetalation without prior hydrolysis.[6][7] The rate of this direct transfer can be significantly influenced by the nature of the ester group.[6]
Head-to-Head Comparison: Performance and Practicality
| Parameter | Boronic Acid | Boronate Ester (Pinacol) | Rationale & Causality |
| Reaction Rate | Generally Faster | Generally Slower | Boronic acids are more Lewis acidic and readily form the activated boronate species required for transmetalation.[1][3] |
| Stability/Shelf-Life | Poor to Moderate | Excellent | The cyclic pinacol ester protects the boron center from decomposition pathways like protodeboronation and oxidation.[2] |
| Handling | Often requires inert atmosphere and cold storage. Can be hygroscopic. | Air-stable, often free-flowing crystalline solids. Easy to handle on the benchtop.[2] | Boronic acids are prone to forming anhydrides (boroxines) upon dehydration and are susceptible to degradation in air.[8] |
| Purification | Challenging; often cannot be purified by silica gel chromatography. | Routine; readily purified by standard column chromatography and recrystallization.[2] | The polarity and instability of many boronic acids on silica gel leads to decomposition or streaking.[9] |
| Side Reactions | Prone to protodeboronation and homocoupling.[4] | Significantly reduced tendency for side reactions. | Increased stability minimizes the concentration of reactive intermediates that can lead to undesired pathways. |
| Reproducibility | Can be variable due to purity and stability issues. | High; greater purity and stability lead to more consistent reaction outcomes.[2] | The well-defined, pure nature of boronate esters removes variables associated with boronic acid degradation. |
Beyond the Basics: Advanced Boron Reagents
The limitations of boronic acids spurred the development of next-generation reagents that offer enhanced stability and unique reactivity profiles.
Potassium Organotrifluoroborates (R-BF₃K)
These reagents are highly crystalline, exceptionally stable to air and moisture, and can be stored indefinitely on the benchtop.[10][11] They serve as a protected form of boronic acids and are competent coupling partners in their own right. A key advantage is their remarkable resistance to protodeboronation under coupling conditions.[11] They participate in the catalytic cycle via a "slow release" of the boronic acid or through direct transmetalation pathways.[12]
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a paradigm shift in handling and using organoboron reagents. They are exceptionally stable to a wide range of reaction conditions and, crucially, are fully compatible with silica gel chromatography.[13][14] The MIDA ligand effectively "masks" the reactivity of the boronic acid, which can be "unmasked" under mild aqueous basic conditions.[15] This property has enabled the development of powerful synthetic strategies, such as iterative cross-coupling, where complex molecules are built piece-by-piece in a manner analogous to peptide synthesis.[14][16]
Caption: Structures of common organoboron reagents used in cross-coupling.
Quantitative Data: A Kinetic Snapshot
Direct comparison of reaction yields can be misleading due to optimization for specific substrates. However, kinetic studies on the rate-determining transmetalation step provide a clearer picture of intrinsic reactivity. The following data, adapted from studies by the Hartwig and Lloyd-Jones groups, illustrates the relative rates of product formation from pre-formed palladium complexes.[6]
| Boron Reagent | Relative Rate of Transmetalation (Normalized) |
| Arylboronic Acid | 1.00 |
| Arylboronic Acid + 3 eq. H₂O | 1.25 |
| Pinacol Boronate Ester | 0.08 |
| Boroxine (Boronic Acid Anhydride) | 9.33 |
| Catechol Boronate Ester | 11.2 |
This data highlights that while the pinacol ester is significantly less reactive than the free boronic acid in this specific system, other esters (like catechol) can be substantially more reactive. The boroxine, an anhydride of the boronic acid, also shows enhanced reactivity.[6]
Decision Guide: Choosing the Right Reagent
The choice of boron reagent is dictated by the specific demands of the synthesis.
Choose a BORONIC ACID when:
-
Maximizing the reaction rate is the primary goal.
-
The reagent is freshly prepared or has been stored under strictly inert conditions.
-
The substrates are robust and not prone to side reactions under strongly basic conditions.
Choose a BORONATE ESTER (Pinacol) when:
-
Stability, ease of handling, and long-term storage are critical.
-
The reagent must be purified by chromatography.
-
Reproducibility and a clean reaction profile are paramount.
-
The synthesis is part of an automated or high-throughput workflow.
Consider a POTASSIUM TRIFLUOROBORATE or MIDA BORONATE when:
-
Dealing with substrates that are notoriously prone to protodeboronation (e.g., certain heteroaryl or vinyl species).[17]
-
A "slow-release" of the active boron species is required to maintain a low concentration and suppress side reactions.[15]
-
Engaging in complex, multi-step syntheses requiring a robust, protected boronic acid surrogate for iterative coupling.[14]
Experimental Protocols
The following are representative, self-validating protocols for a standard Suzuki-Miyaura reaction. The key difference lies in the setup and handling of the boron reagent.
Protocol 1: Using an Arylboronic Acid
Objective: To couple an aryl halide with an arylboronic acid. Causality: The boronic acid is weighed quickly to minimize air exposure. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst and the boronic acid.
-
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., Toluene/Water 4:1, 10 mL)
-
Inert Atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, quickly add the arylboronic acid.
-
Add the previously degassed solvent system via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product, typically by recrystallization, as chromatography may be difficult.
-
Protocol 2: Using an Arylboronic Acid Pinacol Ester
Objective: To couple an aryl halide with a stable arylboronic acid pinacol ester. Causality: The pinacol ester can be weighed in the open air without special precautions. The rest of the setup maintains an inert environment for the catalyst.
-
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane, 10 mL)
-
Inert Atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid pinacol ester, palladium catalyst, and base. These stable solids can be weighed directly on the benchtop.
-
Fit the flask with a condenser, and then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 11. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 14. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
Navigating the Electronic Landscape: A Comparative Guide to Suzuki-Miyaura Reactions with Electron-Withdrawing Groups
For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling is an indispensable tool for forging carbon-carbon bonds. Its broad functional group tolerance and generally mild conditions have cemented its role in the synthesis of complex molecules. However, the electronic nature of the coupling partners presents a nuanced challenge that can dramatically influence reaction efficiency. This guide provides an in-depth analysis of the influence of electron-withdrawing groups (EWGs) on the Suzuki-Miyaura reaction, offering a comparative look at catalytic systems and actionable experimental insights to navigate these often-challenging couplings.
The Electronic Tug-of-War: How EWGs Alter the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The electronic properties of the substrates—the aryl halide and the organoboron species—exert a profound, and often opposing, influence on the key steps of this cycle: oxidative addition and transmetalation.
An electron-withdrawing group on the aryl halide (the electrophile) is generally beneficial. By reducing the electron density of the aromatic ring, the EWG makes the carbon-halogen bond more susceptible to cleavage, thereby accelerating the initial oxidative addition step where the Pd(0) catalyst inserts into this bond. This is particularly crucial for less reactive aryl chlorides, which often require EWGs to participate effectively in the reaction.
Conversely, an electron-withdrawing group on the arylboronic acid (the nucleophile) typically has a detrimental effect. The transmetalation step, where the organic moiety is transferred from boron to the palladium center, relies on the nucleophilicity of the carbon atom attached to boron. An EWG diminishes this nucleophilicity, which can significantly slow down or even stall the transmetalation process, leading to lower yields and longer reaction times. This electronic "tug-of-war" is the central challenge when coupling two electron-deficient partners.
To visualize this, consider the core catalytic cycle:
Catalyst and Ligand Selection: The Key to Overcoming Electronic Deactivation
The success of a challenging Suzuki-Miyaura coupling involving electron-deficient substrates hinges on the judicious selection of the palladium catalyst and, most critically, the supporting ligand.
The Role of Phosphine Ligands
Bulky, electron-rich phosphine ligands are the cornerstone for facilitating difficult couplings. Their properties directly address the mechanistic hurdles imposed by EWGs:
-
Electron-Richness: Enhances the electron density on the palladium center, which promotes the oxidative addition of even less reactive aryl chlorides.
-
Steric Bulk: Promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition. The bulk also facilitates the final reductive elimination step to release the product.
The Buchwald family of biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective. Their sophisticated steric and electronic profiles are designed to create a highly active and stable catalytic species.
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as a powerful alternative to phosphine ligands. They are typically stronger sigma-donors than phosphines, forming highly stable and active palladium complexes. This increased stability can be advantageous in preventing catalyst decomposition, especially in prolonged reactions required for sluggish substrates.
Comparative Performance Data
The following tables summarize experimental data, illustrating the impact of ligands, bases, and substrate electronics on reaction yield.
Table 1: Ligand Performance in the Coupling of an Electron-Poor Aryl Halide
Reaction: Coupling of 4-bromobenzonitrile with Phenylboronic Acid
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 16 | Low (Homocoupling) | |
| Pd₂(dba)₃ / PCy₂Ph | Na₂CO₃ | THF/Toluene | 95 | 60 | 83 | |
| Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 60 | 24 | 95 | |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85 |
This table demonstrates the critical role of the ligand in achieving high yields and minimizing side reactions like homocoupling when using an electron-deficient aryl bromide.
Table 2: Effect of Substituents on the Boronic Acid Partner
Reaction: Coupling of 1-nitroperylenediimide with various arylboronic acids
| Boronic Acid | Substituent Nature | Catalyst | Base | Solvent | Yield (%) | Reference |
| 3-Formylphenylboronic acid | Electron-withdrawing | Pd(PPh₃)₄ | K₃PO₄ | THF | 81 | |
| 4-Formylphenylboronic acid | Electron-withdrawing | Pd(PPh₃)₄ | K₃PO₄ | THF | 85 | |
| (4-Diphenylamino)phenylboronic acid | Electron-donating | Pd(PPh₃)₄ | K₃PO₄ | THF | 75 |
This data intriguingly shows that for the highly electron-deficient 1-nitroperylenediimide electrophile, both electron-withdrawing and electron-donating groups on the boronic acid can lead to high yields, highlighting that a classical Pd(PPh₃)₄ system can be effective under the right conditions.
Table 3: Base Selection for Coupling with Aryl Chlorides
Reaction: Coupling of 4-chloroacetophenone with Phenylboronic Acid
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | Dioxane | 80 | 95 | |
| Pd₂(dba)₃ / P(tBu)₃ | Cs₂CO₃ | Dioxane | 80 | 92 | |
| Pd₂(dba)₃ / P(tBu)₃ | K₂CO₃ | Dioxane | 80 | 60 | |
| Pd(OAc)₂ / PCy₃ | KF | Toluene | 100 | 93 |
*As shown, stronger
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Chloro-4-cyanophenyl)boronic acid
For professionals engaged in the fast-paced world of chemical research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. (3-Chloro-4-cyanophenyl)boronic acid, a valuable reagent in synthetic chemistry, possesses a unique combination of functional groups—a boronic acid, a chlorinated aromatic ring, and a nitrile—that necessitates a nuanced and rigorous approach to its disposal.
This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, moving beyond simple instructions to explain the critical reasoning behind each procedural step. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your personnel and the protection of our environment.
Part 1: Hazard Profile and Immediate Safety Precautions
Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is essential. Based on data from analogous compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The primary guiding principle is the avoidance of any direct contact or aerosol generation.
All handling and disposal activities must be conducted within a certified chemical fume hood.[5][6] An emergency eyewash station and safety shower must be readily accessible.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes of liquid waste and airborne powder. A face shield offers a broader range of protection for the entire face. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Consider double-gloving.[5] | Prevents dermal absorption, which is a potential route of exposure for boronic acids and their derivatives.[7] |
| Body Protection | A fully fastened, long-sleeved lab coat.[5] | Protects skin from accidental contact and contamination of personal clothing. |
| Footwear | Closed-toe shoes.[5] | Prevents injury from spills or dropped equipment. |
| Respiratory | A NIOSH-approved respirator may be required if handling large quantities of powder or if there is a risk of aerosolization outside a fume hood. | Minimizes the risk of inhaling irritating dust particles.[6] |
Part 2: The Core Principle: Management as Segregated Hazardous Waste
Due to its chemical structure and associated hazards, This compound and all materials contaminated with it must be treated as hazardous chemical waste. [8] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[2][5][9] Improper disposal can lead to environmental contamination and may violate local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]
The key to safe disposal is meticulous segregation. Do not mix waste containing this compound with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][12] Incompatible materials, such as strong oxidizing agents, acids, or bases, must be kept separate to prevent dangerous reactions in the waste container.[2][8]
Part 3: Step-by-Step Disposal and Decontamination Protocols
Protocol I: Waste Collection and Containerization
This protocol outlines the procedure for collecting and storing waste generated during routine laboratory use.
-
Designate Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[5]
-
Solid Waste Collection:
-
Carefully place contaminated solid materials—such as gloves, weighing papers, pipette tips, and absorbent paper—into the designated solid hazardous waste container.[8]
-
-
Liquid Waste Collection:
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
Storage:
-
Keep waste containers securely sealed at all times, except when adding waste.[8][13]
-
Store the sealed containers in a designated and properly ventilated satellite accumulation area within the laboratory, away from incompatible materials.[6][8]
-
Follow all institutional procedures for hazardous waste pickup and final disposal, which is managed by the EHS department or a licensed contractor.[6][8]
-
Protocol II: Decontamination of Glassware
Proper decontamination is crucial for both safety and the integrity of future experiments.
-
Initial Rinse: In a fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue. Collect this rinsate as liquid hazardous waste.
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[5] Carefully rinse the glassware with a dilute basic solution (e.g., 0.1 M NaOH). Collect this basic rinsate as liquid hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.[5]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Protocol III: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent further contamination.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[6]
-
Assess and Equip: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE as detailed in Table 1. If the spill is large or you are unsure, contact your institution's EHS department immediately.[14]
-
Containment:
-
Collection: Carefully collect the absorbed material and contaminated items and place them into a sealed, labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[6]
-
Reporting: Report the incident to your supervisor and your institution's EHS department, in accordance with your site-specific procedures.[6]
Part 4: Advanced Disposal Considerations
On Neutralization
While the neutralization of simple, weak acids like boric acid with a mild base (e.g., sodium bicarbonate) is a recognized procedure to reduce reactivity before disposal, this is not recommended for this compound without explicit EHS approval.[12][15][16] The presence of the chloro- and cyano- functionalities introduces complexities and the potential for unknown hazardous reactions. Neutralization should only be considered a pre-treatment to reduce a hazard characteristic (like corrosivity) and does not render the waste non-hazardous.[17][18] The final material must still be disposed of as hazardous waste.
On Final Disposal: High-Temperature Incineration
For chlorinated organic compounds, the preferred and most environmentally sound disposal method is high-temperature incineration in a licensed hazardous waste facility.[11][19] This process is governed by strict regulations under the RCRA and the Clean Air Act.[10]
-
Why Incineration? Incineration is an ultimate disposal method that converts the organic compound to less hazardous components like carbon dioxide and water.[19]
-
Managing Byproducts: The chlorine and nitrogen content of this compound requires specialized incinerators. These facilities are equipped with high-temperature combustion chambers (often exceeding 1100°C for halogenated waste) and sophisticated air pollution control systems, such as scrubbers, to neutralize and remove harmful byproducts like hydrogen chloride (HCl), nitrogen oxides (NOx), and prevent the formation of dioxins and furans.[19][20][21][22]
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing waste generated from this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. Always prioritize consultation with your institution's EHS department, as they are your primary resource for navigating specific waste management protocols.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 12. benchchem.com [benchchem.com]
- 13. ethz.ch [ethz.ch]
- 14. nipissingu.ca [nipissingu.ca]
- 15. laballey.com [laballey.com]
- 16. laballey.com [laballey.com]
- 17. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 18. esd.uga.edu [esd.uga.edu]
- 19. epa.gov [epa.gov]
- 20. What are the Standards for Emission or Discharge of Environmental Pollutants for Organic Chemicals Manufacturing Industry? [corpseed.com]
- 21. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 22. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
A Senior Application Scientist's Guide to Handling (3-Chloro-4-cyanophenyl)boronic acid: Personal Protective Equipment and Safety Protocols
Navigating the complexities of drug development requires not only scientific innovation but also an unwavering commitment to safety. (3-Chloro-4-cyanophenyl)boronic acid and its analogs are potent reagents in synthetic chemistry, but their utility is matched by significant health hazards. This guide provides a detailed, field-tested framework for handling this compound, moving beyond a simple checklist to explain the causality behind each safety measure. Our objective is to empower you, our fellow researchers, to work confidently and safely.
Foundational Understanding: Hazard Analysis
Before any personal protective equipment (PPE) is selected, a thorough understanding of the chemical's intrinsic hazards is paramount. Based on data from analogous compounds, this compound is classified as hazardous.[1] Key concerns include:
-
Acute Toxicity: The compound and its close relatives are considered harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Skin Irritation: It is classified as a skin irritant (Category 2), capable of causing inflammation and discomfort upon contact.[1][2][4]
-
Serious Eye Irritation: Direct contact poses a significant risk of serious eye irritation (Category 2/2A).[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3][4]
The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our entire safety strategy is built around creating robust barriers to prevent the compound from entering the body.
The Hierarchy of Controls: A Proactive Safety Culture
PPE is the final line of defense. A truly safe laboratory environment prioritizes the hierarchy of controls, which systematically minimizes risk.
-
Engineering Controls: These are the most critical modifications to the workspace to isolate you from the hazard. For this compound, the following are non-negotiable:
-
Chemical Fume Hood: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][5]
-
Emergency Stations: Ensure that eyewash stations and safety showers are unobstructed and readily accessible in the immediate vicinity of your workstation.[5][6]
-
-
Administrative Controls: These are the procedures and work practices you follow. Adhering to a strict protocol, such as the one detailed in this guide, is a critical administrative control.[7]
-
Personal Protective Equipment (PPE): This is the equipment you wear to protect yourself from any residual risk not eliminated by engineering and administrative controls.
Personal Protective Equipment (PPE): Your Last and Most Personal Line of Defense
The selection of PPE is not a one-size-fits-all matter; it is a direct response to the specific hazards identified.
| Protection Type | Specific Recommendations | Rationale and Justification |
| Eye and Face | Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a risk of splashing or handling larger quantities.[6][8] | Protects against dust particles and splashes, preventing serious eye irritation as mandated by OSHA and European standards.[3][6] |
| Hand | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use and practice proper removal techniques to avoid self-contamination.[5][9][10] | Prevents dermal absorption, a key route of toxic exposure. Contaminated gloves must be changed immediately.[9] |
| Body | A fully buttoned, flame-resistant laboratory coat is required. Long pants and closed-toe shoes are mandatory.[9] | Protects skin from accidental spills and contact with contaminated surfaces. |
| Respiratory | For handling small quantities within a properly functioning fume hood, respiratory protection may not be necessary. If dust generation is unavoidable or engineering controls are insufficient, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask or a respirator with appropriate cartridges) is required.[7][8][9] | Prevents the inhalation of airborne particles, which can cause acute respiratory tract irritation.[4] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow minimizes variability and the potential for error. The following process diagram illustrates the critical steps for safely handling this compound.
Emergency Response and Disposal: Planning for the Unexpected
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[6][8]
Spill Protocol
In the event of a spill, your immediate priorities are personal safety and containment.[7]
-
Evacuate: Alert others and evacuate non-essential personnel from the area.[7]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Wear all appropriate PPE, including respiratory protection if necessary.
-
Contain: For small spills, use an inert, dry absorbent material like sand or vermiculite. Avoid actions that create dust.[7]
-
Clean-Up: Carefully sweep or vacuum the contained material into a suitable, labeled container for hazardous waste disposal.[1][7]
Disposal Plan
All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[6] Disposal must be conducted through a licensed waste disposal company in strict accordance with all local, regional, and national regulations.[2][4] Do not empty into drains.[6]
By integrating this expert-validated guidance into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
